Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
描述
属性
IUPAC Name |
methyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-5(10)2-4-6(11)8-3-9-7(4)12/h3H,2H2,1H3,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJXBVAZZBKSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30710468 | |
| Record name | Methyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171096-32-5 | |
| Record name | Methyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
I. Synthetic Strategy Overview
The synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is proposed to proceed via the following key transformations:
-
Formation of 4,6-dihydroxypyrimidine: This foundational step involves the cyclocondensation of a malonic ester with formamide in the presence of a strong base.
-
Functionalization at the 5-position: To introduce the acetate side chain, a three-step sequence is proposed:
-
Formylation: A Vilsmeier-Haack reaction to introduce a formyl group (-CHO) at the electron-rich 5-position of the pyrimidine ring.
-
Oxidation: Oxidation of the formyl group to a carboxylic acid (-COOH).
-
Esterification: Conversion of the carboxylic acid to the desired methyl ester (-COOCH₃).
-
This strategic approach allows for the reliable construction of the core heterocycle followed by a controlled introduction of the required side chain.
II. Experimental Protocols
Step 1: Synthesis of 4,6-dihydroxypyrimidine
This procedure is adapted from established methods for the synthesis of 4,6-dihydroxypyrimidine.
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl malonate | 160.17 | (To be specified) | (To be calculated) |
| Formamide | 45.04 | (To be specified) | (To be calculated) |
| Sodium methoxide | 54.02 | (To be specified) | (To be calculated) |
| Methanol | 32.04 | (Solvent) | - |
| Hydrochloric acid | 36.46 | (For neutralization) | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add formamide, followed by the dropwise addition of diethyl malonate while stirring.
-
Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The precipitate of 4,6-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
This multi-step functionalization is based on analogous reactions reported for similar heterocyclic systems.
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,6-dihydroxypyrimidine | 112.09 | (To be specified) | (To be calculated) |
| Phosphorus oxychloride (POCl₃) | 153.33 | (To be specified) | (To be calculated) |
| N,N-Dimethylformamide (DMF) | 73.09 | (Solvent/Reagent) | - |
Procedure:
-
In a three-necked flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.
-
To this pre-formed reagent, add 4,6-dihydroxypyrimidine portion-wise, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 4,6-dihydroxy-5-pyrimidinecarboxaldehyde.
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,6-dihydroxy-5-pyrimidinecarboxaldehyde | 140.10 | (To be specified) | (To be calculated) |
| Sodium chlorite (NaClO₂) | 90.44 | (To be specified) | (To be calculated) |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 119.98 | (Buffer) | - |
| tert-Butanol | 74.12 | (Solvent) | - |
| Water | 18.02 | (Solvent) | - |
Procedure:
-
Suspend 4,6-dihydroxy-5-pyrimidinecarboxaldehyde in a mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate as a buffer.
-
To this suspension, add a solution of sodium chlorite in water dropwise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid | 170.12 | (To be specified) | (To be calculated) |
| Methanol | 32.04 | (Solvent/Reagent) | - |
| Sulfuric acid (H₂SO₄) | 98.08 | (Catalyst) | - |
Procedure:
-
Suspend 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
III. Data Presentation
Table 1: Summary of Proposed Synthetic Steps and Expected Outcomes
| Step | Reaction | Key Reagents | Expected Product | Potential Yield Range (%) |
| 1 | Cyclocondensation | Diethyl malonate, Formamide, Sodium methoxide | 4,6-dihydroxypyrimidine | 70-85 |
| 2a | Vilsmeier-Haack Formylation | POCl₃, DMF | 4,6-dihydroxy-5-pyrimidinecarboxaldehyde | 60-75 |
| 2b | Oxidation | NaClO₂ | 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid | 80-95 |
| 2c | Esterification | Methanol, H₂SO₄ (cat.) | This compound | 75-90 |
Note: Yields are estimates based on analogous reactions and will require experimental optimization.
IV. Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
V. Conclusion
This technical guide outlines a feasible and logical synthetic route for the preparation of this compound. The proposed pathway relies on well-established chemical transformations, providing a solid foundation for researchers to undertake the synthesis of this target molecule. The provided experimental protocols, while based on analogous reactions, will require optimization of reaction conditions, purification methods, and thorough analytical characterization to achieve the desired product with high purity and yield. This guide serves as a valuable starting point for the successful laboratory synthesis of this compound for its potential applications in drug discovery and development.
Technical Guide: Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is limited in publicly available scientific literature. This guide has been compiled using information on closely related compounds and established principles of pyrimidine chemistry. The presented data, particularly quantitative values and experimental protocols, should be considered predictive and require experimental validation.
Core Properties
This compound is a pyrimidine derivative with the chemical formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol . Its structure suggests potential for diverse chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry.
Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 171096-32-5 | |
| Molecular Formula | C₇H₈N₂O₄ | |
| Molecular Weight | 184.15 g/mol | |
| IUPAC Name | methyl 2-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | Indicates keto-enol tautomerism |
| Melting Point | Not available | |
| Boiling Point | 378.6 ± 37.0 °C (Predicted) | Predicted value, requires experimental confirmation. |
| Solubility | Not available | Expected to have some solubility in polar organic solvents like DMSO and DMF. |
| Flash Point | 182.8 ± 26.5 °C (Predicted) | Predicted value, requires experimental confirmation. |
Structural Features and Tautomerism
A key characteristic of the 4,6-dihydroxypyrimidine core is its existence in various tautomeric forms. The "dihydroxy" form is in equilibrium with "keto-enol" and "diketo" forms. The predominant tautomer can be influenced by the solvent, pH, and temperature. The IUPAC name, methyl 2-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate, suggests that the keto-enol form is a significant contributor.
Keto-Enol Tautomerism of the Pyrimidine Ring
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 5-substituted 4,6-dihydroxypyrimidines.
Proposed Synthesis
A common and effective method for synthesizing the 4,6-dihydroxypyrimidine core is the condensation of a malonic acid derivative with urea or a related compound. For the target molecule, a potential starting material would be a suitably substituted malonic ester.
Proposed Synthesis Workflow
General Experimental Protocol (Hypothetical)
Materials:
-
Diethyl 2-(methoxycarbonylmethyl)malonate
-
Urea
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add diethyl 2-(methoxycarbonylmethyl)malonate, followed by urea.
-
Condensation and Cyclization: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.
Predicted Spectroscopic Data
No experimental spectroscopic data for this compound was found. The following table provides predicted key signals based on its chemical structure.
| Technique | Predicted Key Signals |
| ¹H NMR | - Singlet for the methyl ester protons (~3.7 ppm)- Singlet for the methylene protons of the acetate group (~3.5 ppm)- Broad singlets for the N-H and O-H protons (variable, depending on solvent and tautomeric form)- Singlet for the C2-H of the pyrimidine ring (if unsubstituted) |
| ¹³C NMR | - Signal for the ester carbonyl carbon (~170 ppm)- Signals for the pyrimidine ring carbons (in the range of 150-170 ppm for carbons attached to nitrogen and oxygen)- Signal for the methylene carbon of the acetate group- Signal for the methyl ester carbon (~52 ppm) |
| IR (cm⁻¹) | - Broad O-H and N-H stretching bands (3200-3500 cm⁻¹)- C=O stretching of the ester (~1735 cm⁻¹)- C=O stretching of the pyrimidine ring (keto form, ~1650-1700 cm⁻¹)- C=N and C=C stretching of the pyrimidine ring (1500-1600 cm⁻¹) |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 185.05 |
Potential Biological Activities and Signaling Pathways
While no specific biological studies have been published for this compound, the pyrimidine scaffold is a well-known pharmacophore present in numerous bioactive compounds. Derivatives of pyrimidine are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.
The biological activity of pyrimidine derivatives is often attributed to their ability to interact with various enzymes and receptors. For instance, many pyrimidine-containing compounds act as kinase inhibitors by competing with ATP for the binding site on the enzyme.
Generalized Kinase Inhibition Pathway
Given its structural features, this compound could potentially be investigated for its activity as an enzyme inhibitor or a receptor antagonist in various disease models. However, without experimental data, its biological role remains speculative.
Conclusion
This compound is a molecule with potential for further investigation in the field of medicinal chemistry. This guide provides a summary of its known properties and predictive insights into its synthesis, characterization, and potential biological relevance based on the chemistry of related pyrimidine derivatives. It is imperative that the information presented herein is validated through rigorous experimental studies to fully elucidate the properties and potential applications of this compound.
In-Depth Technical Guide: Physicochemical Properties of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its fundamental molecular characteristics and provides a logical workflow for compound identification.
Core Molecular Attributes
This compound is a pyrimidine derivative characterized by the presence of two hydroxyl groups and a methyl acetate substituent. These functional groups are pivotal to its chemical reactivity and potential biological activity.
Quantitative Data Summary
The fundamental molecular properties of this compound are presented in the table below for clear and concise reference.
| Property | Value | Source |
| Molecular Formula | C7H8N2O4 | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| CAS Number | 171096-32-5 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of specific research compounds are often proprietary or published in peer-reviewed chemical literature. For the synthesis of related pyrimidine compounds, general methodologies often involve cyclization reactions. For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine can be achieved by the condensation of sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol.[2] This is followed by acidification to precipitate the dihydroxypyrimidine product.[2] The synthesis of the title compound would likely involve a similar pyrimidine ring formation followed by the introduction of the acetate side chain at the 5-position.
For analytical characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC) would be employed to confirm the structure and purity of this compound.
Logical Workflow for Compound Identification
The process of identifying and characterizing a chemical compound follows a systematic workflow. The diagram below illustrates a typical sequence of steps undertaken in a research setting.
References
In-depth Technical Guide: Biological Activity of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of the Biological Activity of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Executive Summary
This document provides a detailed overview of the known biological activities of this compound. Our comprehensive literature review indicates that, to date, there are no published studies specifically detailing the biological activity, mechanism of action, or therapeutic potential of this particular compound. However, significant research exists for structurally related pyrimidine derivatives, which suggests potential areas for future investigation. This guide will summarize the available information on close analogs and provide generalized experimental protocols for assessing the biological activity of novel pyrimidine compounds.
Introduction to this compound
This compound is a heterocyclic compound featuring a dihydroxypyrimidine core. The pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active molecules, exhibiting a wide range of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The dihydroxy substitution pattern and the acetate side chain of the target molecule offer unique physicochemical properties that could translate into specific biological functions.
Biological Activity of Structurally Related Compounds
While no direct data exists for this compound, research on analogous compounds provides valuable insights into its potential biological profile.
Dichloro-analogue: Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
The most closely related compound with available data is Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. While specific biological activity studies are not detailed in the public domain, its availability from commercial vendors suggests its use as a chemical intermediate in the synthesis of more complex molecules. The chloro-substituents serve as reactive sites for nucleophilic substitution, making it a versatile building block in medicinal chemistry.
Other Pyrimidine Derivatives
A broader survey of pyrimidine-containing compounds reveals a diverse range of biological activities:
-
Herbicidal Activity: Certain 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates have demonstrated potent herbicidal activity against monocotyledonous plants.[1]
-
Antimicrobial Activity: Pyrimidine sulfonate esters have shown good antibacterial activity against various plant pathogens like Xanthomonas oryzae and Xanthomonas axonopodis.
-
Enzyme Inhibition:
-
Imidazo[1,2-a]pyrimidine derivatives have been identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP4), a target for type 2 diabetes treatment.
-
Other pyrimidine analogues have been investigated as inhibitors of enzymes such as dihydrofolate reductase.
-
-
Anticancer and Antiviral Activity: 5-substituted 2'-deoxyuridine derivatives, which contain a pyrimidine core, have shown inhibitory effects on the growth of sarcoma and leukemia cell lines, as well as antiviral activity against Herpes Simplex Virus type 1.
Proposed Experimental Workflow for Biological Characterization
To elucidate the biological activity of this compound, a systematic screening approach is recommended. The following workflow outlines a general strategy for characterizing a novel chemical entity.
References
An In-depth Technical Guide to Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate and its derivatives and analogs. It covers their synthesis, biological activities, and potential as therapeutic agents. The document includes detailed experimental protocols for the synthesis of the core pyrimidine structure and for key biological assays. Furthermore, it presents quantitative biological data in structured tables and visualizes relevant signaling pathways using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and inflammatory diseases.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The 4,6-dihydroxypyrimidine moiety, in particular, has attracted significant attention due to its versatile chemical reactivity and its ability to interact with various biological targets. The introduction of a methyl acetate group at the 5-position of this pyrimidine core, yielding this compound, opens up avenues for the development of novel derivatives and analogs with potentially enhanced and selective pharmacological profiles.
This guide explores the synthesis of these compounds, summarizes their reported biological activities with a focus on enzyme inhibition and cellular effects, and provides detailed methodologies for their evaluation. It also delves into the key signaling pathways modulated by these pyrimidine derivatives, offering insights into their therapeutic potential.
Synthesis of this compound and its Analogs
The synthesis of the core structure, 4,6-dihydroxypyrimidine, is a well-established process. A common method involves the condensation of a malonic acid ester with formamide in the presence of an alkali metal alkoxide.
General Synthesis of the 4,6-Dihydroxypyrimidine Core
A prevalent method for synthesizing the 4,6-dihydroxypyrimidine core involves the reaction of a malonic ester with formamide and an alkali metal alkoxide, such as sodium methoxide. The reaction is typically carried out at an elevated temperature. The product is then isolated by acidification of the reaction mixture after cooling and dilution with water.
A variation of this process for a methylated analog, 4,6-dihydroxy-2-methylpyrimidine, involves the condensation of acetamidinium chloride and diethyl malonate in the presence of an organic alkali.[1] The use of methanol as a solvent for the preparation of sodium methoxide is also common.[1]
Hypothetical Synthesis of this compound
Step 1: Synthesis of 4,6-dihydroxypyrimidine. This can be achieved by reacting dimethyl malonate with formamide and sodium methoxide in methanol.
Step 2: C5-Alkylation with a Methyl Haloacetate. The resulting 4,6-dihydroxypyrimidine could then be reacted with a suitable electrophile, such as methyl bromoacetate, in the presence of a base to introduce the methyl acetate moiety at the C-5 position. The reactivity of the C-5 position of the 4,6-dihydroxypyrimidine ring is crucial for this step.
Biological Activities and Therapeutic Potential
Derivatives of 4,6-dihydroxypyrimidine have demonstrated a wide array of biological activities, highlighting their potential in various therapeutic areas. The introduction of different substituents at the C-2, C-5, and other positions of the pyrimidine ring significantly influences their pharmacological profiles.
Anti-inflammatory Activity
Several pyrimidine derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: The anti-inflammatory action of many pyrimidine-based compounds is linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins.[2] Selective COX-2 inhibition is a particularly desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Certain novel pyrimidine derivatives have shown excellent COX-2 inhibitory activity, with IC50 values in the micromolar and even nanomolar range.[3][4]
-
Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. Pyrimidine imidazole derivatives have been shown to inhibit iNOS by preventing its dimerization, a crucial step for its enzymatic activity.[5]
Anticancer Activity
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with several derivatives targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.
-
Kinase Inhibition: Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Pyrimidine-based compounds have been developed as potent EGFR inhibitors.[6][7]
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Inhibition of FAK is a promising strategy for targeting cancer metastasis.[4]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several N-(pyridin-3-yl) pyrimidin-4-amine derivatives have been reported as potent CDK2 inhibitors.[8]
-
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer. Morpholinopyrimidine-based compounds have been investigated as inhibitors of this pathway.[9]
-
Induction of Apoptosis: Many anticancer pyrimidine derivatives exert their effects by inducing programmed cell death (apoptosis) in cancer cells. For example, certain pyrido[2,3-d]pyrimidine derivatives can induce apoptosis by promoting caspase-3 activation and DNA fragmentation.[10]
Other Biological Activities
Beyond anti-inflammatory and anticancer effects, pyrimidine derivatives have shown potential in other therapeutic areas:
-
Antiplatelet Activity: Some 8-azapurine derivatives, which are analogs of purines containing a pyrimidine ring, have been designed and synthesized as antiplatelet agents.
-
Antimicrobial and Antiviral Activity: The pyrimidine core is also found in various antimicrobial and antiviral drugs.
Quantitative Data Summary
The following tables summarize the quantitative biological data for selected this compound derivatives and analogs from the literature.
Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound Class | Target | Assay | IC50 Value | Reference |
| Pyrimidine-based analogs | COX-2 | In vitro COX inhibition | 0.65 µM | [3] |
| Pyrimidine derivatives | COX-2 | In vitro COX inhibition | 0.16 µM | [4] |
| Pyrimidine imidazole derivative | iNOS | NO Synthesis Assay | - | [5] |
Table 2: Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Cell Line | Assay | IC50 Value | Reference |
| Pyrimidine-sulfonamide hybrid | HCT-116 (Colon Cancer) | MTT Assay | 5.66 µM | [11] |
| N-(pyridin-3-yl) pyrimidin-4-amine | MV4-11 (Leukemia) | Antiproliferative Assay | Comparable to Palbociclib | [8] |
| Pyrido[2,3-d]pyrimidine derivative | PC-3 (Prostate Cancer) | Antiproliferative Assay | 1.54 µM | [10] |
| Pyrimidine-based pyrene hybrid | HCT-116 (Colon Cancer) | EGFR Kinase Inhibition | 77.03 nM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis Protocol: General Procedure for 4,6-Dihydroxypyrimidine
This protocol is based on the general principles of pyrimidine synthesis.
Materials:
-
Dimethyl malonate
-
Formamide
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in methanol under an inert atmosphere.
-
Add formamide to the solution and heat the mixture to a specified temperature (e.g., 50-65°C).
-
Slowly add dimethyl malonate to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue to heat the mixture under reflux for a designated period (e.g., 1-3 hours).
-
Cool the reaction mixture to room temperature and then dilute with water.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 2, which will cause the 4,6-dihydroxypyrimidine to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Biological Assay Protocol: In Vitro COX-2 Inhibition Assay
This protocol is a general guideline for assessing the COX-2 inhibitory activity of test compounds.
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C) for a short period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid and TMPD to each well.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of TMPD oxidation is proportional to the COX-2 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[12][13]
Biological Assay Protocol: Cell Proliferation (MTT) Assay
This protocol outlines a common method for evaluating the antiproliferative effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[14]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways that are often targeted by pyrimidine derivatives in the context of cancer and inflammation.
Caption: Focal Adhesion Kinase (FAK) Signaling Pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Caption: NF-κB Signaling Pathway.
Conclusion
This compound derivatives and their analogs represent a promising class of compounds with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. Their diverse biological activities stem from the versatility of the pyrimidine scaffold, which allows for structural modifications that can fine-tune their pharmacological properties and target selectivity. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. The detailed experimental protocols and signaling pathway diagrams are intended to empower researchers to further explore and develop this important class of molecules for future therapeutic applications. Continued investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the potential of these pyrimidine derivatives into effective clinical treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
Spectroscopic Data for Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic characterization of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. As of the latest literature review, detailed experimental spectroscopic data (NMR, IR, MS) for this specific compound is not publicly available. This document, therefore, provides a predictive analysis based on the known spectroscopic characteristics of closely related pyrimidine derivatives and outlines the standard methodologies for acquiring such data.
Predicted Spectroscopic Characteristics
The structural features of this compound, including the dihydroxypyrimidine ring, the acetate group, and the methylene bridge, suggest the following expected spectral properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The dihydroxypyrimidine moiety can exist in tautomeric forms (keto-enol), which would significantly influence the chemical shifts of the ring and hydroxyl protons.
¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine C2-H | 8.0 - 8.5 | 145 - 155 |
| Pyrimidine C4-OH | 10.0 - 12.0 (broad) | 160 - 170 |
| Pyrimidine C6-OH | 10.0 - 12.0 (broad) | 160 - 170 |
| Pyrimidine C5 | - | 100 - 110 |
| -CH₂- | 3.5 - 4.0 | 30 - 40 |
| -OCH₃ | 3.6 - 3.8 | 50 - 55 |
| C=O (ester) | - | 170 - 175 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |
| N-H stretch (tautomer) | 3100 - 3500 | Medium, Broad |
| C-H stretch (aromatic/aliphatic) | 2850 - 3100 | Medium |
| C=O stretch (ester) | 1735 - 1750 | Strong |
| C=O stretch (keto tautomer) | 1650 - 1700 | Strong |
| C=N stretch (pyrimidine ring) | 1550 - 1650 | Medium |
| C-O stretch (ester/ether) | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₈N₂O₄), the expected molecular weight is approximately 184.15 g/mol .
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 184 | Molecular Ion |
| [M+H]⁺ | 185 | Protonated Molecular Ion (in ESI+) |
| [M-OCH₃]⁺ | 153 | Loss of methoxy group |
| [M-COOCH₃]⁺ | 125 | Loss of carbomethoxy group |
Experimental Protocols
While specific data for the target compound is unavailable, the following are detailed, standard methodologies for the spectroscopic analysis of a novel pyrimidine derivative.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the desire to observe exchangeable protons (like -OH and -NH).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization in Electrospray Ionization (ESI).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or Atmospheric Pressure Chemical Ionization - APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to obtain accurate mass measurements, which can be used to determine the elemental composition.
-
-
Data Processing: The acquired data is processed to identify the molecular ion and major fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel pyrimidine derivative like this compound.
Potential Research Applications of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a derivative of 4,6-dihydroxypyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrimidine ring is a core structure in numerous bioactive compounds, including approved drugs and investigational agents. The 4,6-dihydroxypyrimidine moiety, in particular, serves as a versatile intermediate in the synthesis of a wide range of molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the potential research applications of this compound, drawing upon the known biological activities of structurally related compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this document aims to provide a comprehensive framework for its potential synthesis, biological evaluation, and mechanistic investigation.
Molecular Profile:
| Property | Value |
| CAS Number | 171096-32-5 |
| Molecular Formula | C₇H₈N₂O₄ |
| Molecular Weight | 184.15 g/mol |
Proposed Synthesis
A potential synthetic workflow is outlined below:
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for a proposed synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. The synthesis is divided into two main stages: the preparation of the core intermediate, 4,6-dihydroxypyrimidine, followed by the introduction of the methyl acetate moiety at the 5-position. The protocols are based on established synthetic methodologies for related compounds due to the absence of a direct published procedure for the target molecule.
Proposed Synthesis Pathway
The proposed synthetic route involves the initial formation of the 4,6-dihydroxypyrimidine ring via a condensation reaction. Subsequently, a formyl group is introduced at the 5-position through a Vilsmeier-Haack reaction. The resulting aldehyde undergoes a Knoevenagel condensation with malonic acid, followed by esterification to yield the final product.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dihydroxypyrimidine
This protocol describes the cyclocondensation reaction to form the pyrimidine ring structure.[1][2][3][4][5][6]
Objective: To synthesize 4,6-dihydroxypyrimidine from a malonate ester and formamide.
Materials:
-
Dimethyl malonate
-
Formamide
-
Sodium methoxide
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium methoxide in methanol is prepared.
-
Formamide is added to the sodium methoxide solution.
-
The mixture is heated to a specified temperature (e.g., 50-75°C).
-
Dimethyl malonate is then added dropwise to the heated mixture over a period of time.
-
The reaction mixture is refluxed for several hours to ensure the completion of the reaction.
-
After cooling to room temperature, water is added to dissolve the resulting solid.
-
The methanol is removed under reduced pressure.
-
The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4,6-dihydroxypyrimidine as a solid.
Quantitative Data for Synthesis of 4,6-Dihydroxypyrimidine and Analogs:
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Diethyl malonate | Sodium ethoxide, Formamide | Ethanol | 2 | ~70% | [1] |
| Dimethyl malonate | Sodium methoxide, Formamide | Methanol | 1 | 70% | [6] |
| Malonodiamide | Sodium methoxide, Ethyl formate | Ethanol | 2 | - | [1] |
| Diethyl malonate | Sodium methoxide, Acetamidine HCl | Methanol | 5 | 87% | [7] |
Protocol 2 (Proposed): Synthesis of this compound
This proposed multi-step protocol starts from the synthesized 4,6-dihydroxypyrimidine.
Step 2a: Vilsmeier-Haack Formylation of 4,6-Dihydroxypyrimidine
Objective: To introduce a formyl group at the 5-position of the pyrimidine ring. This protocol is adapted from procedures for formylating similar activated aromatic systems.[8]
Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (or other suitable solvent)
-
Sodium carbonate solution (15%)
-
Diethyl ether
Procedure:
-
In a flask cooled to 0°C, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to prepare the Vilsmeier reagent.
-
Add 1,2-dichloroethane to the Vilsmeier reagent.
-
Add 4,6-dihydroxypyrimidine to the mixture.
-
Allow the reaction to stir at room temperature for 24 hours.
-
The reaction mixture is then carefully neutralized with a 15% aqueous sodium carbonate solution.
-
The product is extracted with diethyl ether.
-
The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield 4,6-dihydroxy-5-formylpyrimidine.
Step 2b: Knoevenagel Condensation and Decarboxylation
Objective: To form the acrylic acid intermediate.[9][10][11][12]
Materials:
-
4,6-Dihydroxy-5-formylpyrimidine
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
Procedure:
-
Dissolve 4,6-dihydroxy-5-formylpyrimidine and malonic acid in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux for several hours. Carbon dioxide evolution should be observed.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-(4,6-dihydroxypyrimidin-5-yl)acrylic acid.
Step 2c: Fischer Esterification
Objective: To convert the carboxylic acid to the final methyl ester.
Materials:
-
2-(4,6-Dihydroxypyrimidin-5-yl)acrylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
Procedure:
-
Suspend 2-(4,6-dihydroxypyrimidin-5-yl)acrylic acid in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]
- 3. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 4. Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. "A Process For Preparing 4,6 Dihydroxypyrimidine" [quickcompany.in]
- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 8. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
Application Notes and Protocols for Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental procedures for the synthesis, handling, and biological evaluation of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. The protocols are intended to guide researchers in exploring the potential therapeutic applications of this pyrimidine derivative.
Chemical Synthesis
A plausible synthetic route for this compound involves a multi-step process starting from the readily available 4,6-dihydroxypyrimidine. The key is the functionalization at the C5 position. A common method for introducing a carbon substituent at this position is the Vilsmeier-Haack reaction, followed by chain extension.
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on established organic chemistry reactions for similar heterocyclic compounds.
Step 1: Formylation of 4,6-dihydroxypyrimidine (Vilsmeier-Haack Reaction)
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add 4,6-dihydroxypyrimidine to the flask in portions.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitate of 5-formyl-4,6-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Conversion of the formyl group to an acrylate ester (Wittig Reaction)
-
Prepare the Wittig reagent: In a separate flask under a nitrogen atmosphere, suspend methyl (triphenylphosphoranylidene)acetate in dry tetrahydrofuran (THF).
-
Add the 5-formyl-4,6-dihydroxypyrimidine from Step 1 to the suspension.
-
Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product, Methyl 3-(4,6-dihydroxypyrimidin-5-yl)acrylate, by column chromatography on silica gel.
Step 3: Reduction of the acrylate to the acetate
-
Dissolve the purified acrylate from Step 2 in ethanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (40-50 psi) at room temperature for 6-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the final product, this compound.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Experimental Protocols
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, enzyme inhibitory, and herbicidal effects.[1][2][3] The following protocols are provided as a starting point for evaluating the biological potential of this compound.
Anticancer Activity
Many pyrimidine derivatives have shown promise as anticancer agents by interfering with various cellular processes in cancer cells.[4][5]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value from the dose-response curve.
Protocol 3: Cell Cycle Analysis
This protocol determines if the compound induces cell cycle arrest.
-
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Staining: Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if the compound induces programmed cell death (apoptosis).
-
Cell Treatment: Treat cells with the IC₅₀ concentration of the compound for 24 or 48 hours.
-
Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for in vitro anticancer activity evaluation.
Enzyme Inhibition
Pyrimidine-based compounds are known to inhibit various enzymes, making them attractive for drug development.[6]
Protocol 5: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol can be adapted for various enzymes where activity can be monitored by a change in absorbance.
-
Reagent Preparation: Prepare stock solutions of the target enzyme, its substrate, and this compound in an appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Incubate for 15-30 minutes at the optimal temperature for the enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies (e.g., Lineweaver-Burk plots) can determine the mechanism of inhibition (competitive, non-competitive, etc.).[6]
Caption: General mechanism of enzyme inhibition by the test compound.
Herbicidal Activity
Certain pyrimidine derivatives have shown potent herbicidal activity.[7]
Protocol 6: Seed Germination and Seedling Growth Inhibition Assay
-
Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with distilled water containing a surfactant (e.g., Tween 80) to obtain a series of concentrations.
-
Seed Treatment: Place filter paper in Petri dishes and moisten with the test solutions. Place seeds of a model plant (e.g., cress, lettuce, or ryegrass) on the filter paper.
-
Incubation: Incubate the Petri dishes in a growth chamber with controlled light and temperature for 7-14 days.
-
Data Collection: Measure the germination rate, root length, and shoot length of the seedlings.
-
Data Analysis: Calculate the percentage of inhibition for each parameter compared to a control group treated only with the solvent and surfactant. Determine the concentration required for 50% inhibition (EC₅₀).
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. Below are example tables for presenting the results from the described protocols.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) ± SD |
| MCF-7 (Breast) | Value |
| A549 (Lung) | Value |
| HCT116 (Colon) | Value |
| Positive Control | Value |
Table 2: Enzyme Inhibition Data for this compound
| Target Enzyme | IC₅₀ (µM) ± SD | Kᵢ (µM) ± SD | Mechanism of Inhibition |
| Enzyme 1 | Value | Value | e.g., Competitive |
| Enzyme 2 | Value | Value | e.g., Non-competitive |
Table 3: Herbicidal Activity of this compound
| Plant Species | Parameter | EC₅₀ (µg/mL) ± SD |
| Species 1 | Root Growth | Value |
| Shoot Growth | Value | |
| Species 2 | Root Growth | Value |
| Shoot Growth | Value |
Conclusion
The provided protocols offer a comprehensive framework for the synthesis and biological evaluation of this compound. Researchers are encouraged to adapt these methods to their specific experimental needs and to explore the full therapeutic potential of this and related pyrimidine derivatives. Diligent data collection and analysis, as outlined, will be crucial in determining the compound's efficacy and mechanism of action in various biological systems.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Heck Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Biological Activity of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a pyrimidine derivative. The pyrimidine scaffold is a core structure in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] These activities often stem from the ability of pyrimidine analogs to interfere with metabolic pathways or inhibit key enzymes.[2][3][4] This document provides a comprehensive guide to a panel of in vitro biological assays to characterize the potential therapeutic activities of this compound.
Potential Biological Activities and Corresponding Assays
Based on the activities of structurally related pyrimidine derivatives, the following biological assays are recommended for the initial screening and characterization of this compound.
Anticancer and Cytotoxic Activity
Pyrimidine analogs are widely recognized for their potential as anticancer agents, primarily by inhibiting cell proliferation.[1][5] The following assays are fundamental in assessing the cytotoxic and antiproliferative effects of the test compound on cancer cell lines.
Data Presentation: Hypothetical IC50 Values for this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 25.5 ± 3.1 |
| HeLa | Cervical Cancer | 18.9 ± 2.2 |
| K562 | Leukemia | 32.1 ± 4.5 |
Experimental Protocols:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1][6]
-
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[5][6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).[5][6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
-
-
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is another widely used method for determining cytotoxicity, based on the ability of the SRB dye to bind to protein components of cells.[7]
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[5]
-
Cell Fixation: After 48-72 hours of incubation, add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[5]
-
Washing: Wash the plates five times with water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound SRB.[5]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value, similar to the MTT assay.[5]
-
-
Visualization of Experimental Workflow:
Caption: General workflow for in vitro cytotoxicity assays.
Anti-inflammatory Activity
Pyrimidine derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][7]
Data Presentation: Hypothetical COX-1 and COX-2 Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 8.5 ± 0.9 | >11.7 |
| Celecoxib (Control) | 15 | 0.04 | 375 |
Experimental Protocol:
-
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation.[1]
-
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
Microplate reader
-
-
Procedure:
-
The assay is typically performed in a 96-well plate format.[1]
-
Pre-incubate the this compound with the COX-2 enzyme in a reaction buffer.[1]
-
Initiate the enzymatic reaction by adding arachidonic acid.[1]
-
Allow the reaction to proceed for a specific time at a controlled temperature.[1]
-
Stop the reaction and measure the product formation using a colorimetric or fluorometric method as per the kit instructions.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Antimicrobial Activity
The antimicrobial efficacy of pyrimidine compounds is commonly assessed by determining the Minimum Inhibitory Concentration (MIC).[1]
Data Presentation: Hypothetical MIC Values
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 64 |
| Escherichia coli | ATCC 25922 | 128 |
| Candida albicans | ATCC 90028 | >256 |
Experimental Protocol:
-
Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)
-
Microbial cultures
-
Sterile cork borer
-
This compound solutions at different concentrations
-
Solvent control and standard antibiotic
-
-
Procedure:
-
Prepare a uniform lawn of the test microorganism on the agar plate.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[1]
-
Add a defined volume (e.g., 50-100 µL) of the compound solution at different concentrations into the wells.[1]
-
Include a solvent control and a standard antibiotic in separate wells.[1]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[1]
-
-
Potential Mechanism of Action and Signaling Pathways
Pyrimidine analogs often exert their effects by interfering with nucleotide metabolism.[6] As prodrugs, they can be intracellularly activated through phosphorylation to their nucleotide forms, which can then inhibit essential enzymes or be incorporated into DNA or RNA, leading to cell death.[2][3]
Visualization of a Potential Signaling Pathway:
Caption: Potential mechanism of action for a pyrimidine analog.
Conclusion
The protocols and assays outlined in this document provide a robust framework for the initial biological characterization of this compound. A systematic approach involving a panel of in vitro assays is crucial for elucidating the compound's pharmacological profile and identifying its potential therapeutic applications. Further studies, including more specific enzyme inhibition assays and in vivo models, will be necessary to fully understand its mechanism of action and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
purification techniques for Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
An Application Note on the Purification of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
This document provides detailed protocols for the purification of this compound, a key intermediate in the synthesis of various biologically active compounds. The methodologies described are based on standard laboratory techniques for the purification of pyrimidine derivatives and are intended to serve as a comprehensive guide.
Introduction
This compound is a substituted pyrimidine with significant potential in medicinal chemistry. The purity of this intermediate is critical for the successful synthesis of downstream target molecules and for ensuring the reliability of biological data. This application note outlines two primary methods for its purification: column chromatography and recrystallization.
Data Presentation: Purification Techniques
The selection of a suitable purification technique depends on the impurity profile and the desired final purity of the compound. Below is a summary of recommended methods with typical parameters.
| Purification Technique | Stationary Phase / Solvent System | Typical Recovery | Typical Purity | Notes |
| Column Chromatography | Silica Gel | 70-90% | >98% | Effective for removing a wide range of impurities. The solvent gradient can be optimized based on TLC analysis. |
| Eluent: Dichloromethane/Ethyl Acetate (gradient) | ||||
| Eluent: Hexanes/Ethyl Acetate (gradient) | ||||
| Recrystallization | Dichloromethane/Hexane | 60-80% | >99% | Ideal for removing less soluble impurities and for obtaining highly crystalline material. |
| Methanol | Suitable for compounds with good solubility in alcohols at elevated temperatures. |
Experimental Protocols
1. Column Chromatography Protocol
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
Hexanes, analytical grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 DCM:EtOAc).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 DCM:EtOAc) and gradually increase the polarity (e.g., to 90:10, 80:20 DCM:EtOAc). The specific gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent using a rotary evaporator to obtain the purified this compound.
2. Recrystallization Protocol
This protocol is suitable for obtaining a highly pure, crystalline product.
Materials:
-
Crude or partially purified this compound
-
Dichloromethane (DCM)
-
Hexane
-
Methanol
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., methanol or DCM).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. For DCM/Hexane recrystallization, slowly add hexane (the anti-solvent) to the DCM solution until turbidity is observed, then heat until the solution is clear and allow to cool.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Below are diagrams illustrating the purification workflow and a potential role of pyrimidine derivatives.
Caption: Purification workflow for this compound.
Caption: Role of pyrimidine intermediates in drug discovery.
Application Notes and Protocols for the Analytical Characterization of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a pyrimidine derivative of interest in pharmaceutical research and drug development due to its structural similarity to biologically active molecules. As with any compound intended for potential therapeutic use, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is typically suitable for polar compounds like this compound.
Experimental Workflow for HPLC Analysis
Application Notes and Protocols: Derivatization of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents due to their ability to interact with a wide range of biological targets.[1] The title compound, Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, presents a versatile platform for the development of novel bioactive molecules. The presence of two hydroxyl groups on the pyrimidine ring and a methyl ester on the side chain offers multiple points for chemical modification. This document provides detailed protocols for the derivatization of this compound and subsequent bioassays to evaluate the biological activity of the synthesized analogs.
The derivatization strategies outlined below are designed to explore the structure-activity relationship (SAR) of this pyrimidine series, potentially leading to the discovery of new drug candidates with anticancer, antimicrobial, or anti-inflammatory properties.[2][3]
Proposed Derivatization Strategies
The derivatization of this compound can be approached through modification of the hydroxyl groups on the pyrimidine ring and manipulation of the methyl ester side chain.
O-Alkylation of Hydroxyl Groups
Modification of the hydroxyl groups via alkylation can influence the compound's lipophilicity and hydrogen bonding capacity, which may significantly impact its biological activity.
Experimental Protocol: General Procedure for O-Alkylation
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 2.2 equivalents) or sodium hydride (NaH, 2.2 equivalents) to the solution and stir at room temperature for 30 minutes to deprotonate the hydroxyl groups.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 2.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Amide Formation via Hydrolysis and Coupling
Conversion of the methyl ester to a variety of amides introduces diverse functional groups that can probe interactions with biological targets.
Experimental Protocol: Two-Step Amide Synthesis
Step 1: Hydrolysis of the Methyl Ester
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of methanol and water.
-
Saponification: Add lithium hydroxide (LiOH, 1.5 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Acidification: After the reaction is complete (monitored by TLC), acidify the mixture with 1N HCl to pH 3-4.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the carboxylic acid intermediate.
Step 2: Amide Coupling
-
Activation: Dissolve the carboxylic acid intermediate (1 equivalent) in DMF. Add a coupling agent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA, 2 equivalents). Stir for 10 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature for 6-18 hours.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry, concentrate, and purify the product by column chromatography.
Bioassay Protocols
The synthesized derivatives can be screened for various biological activities. Below are general protocols for common bioassays.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 30 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Quantitative data from the bioassays should be summarized in tables for clear comparison.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| Parent Compound | >100 | >100 | >100 |
| Derivative 1a | 15.2 | 23.5 | 18.9 |
| Derivative 1b | 8.7 | 12.1 | 9.5 |
| Derivative 2a | 25.6 | 30.1 | 28.4 |
| Derivative 2b | 5.3 | 7.8 | 6.1 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.0 |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| Parent Compound | >128 | >128 | >128 |
| Derivative 1a | 32 | 64 | 64 |
| Derivative 1b | 16 | 32 | 32 |
| Derivative 2a | 64 | 128 | >128 |
| Derivative 2b | 8 | 16 | 16 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Visualizations
Diagrams created using Graphviz to illustrate workflows and potential signaling pathways.
Caption: Derivatization workflow for this compound.
Caption: Potential anticancer mechanism of action for pyrimidine derivatives.
References
Application Notes and Protocols: Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Structurally, it is a derivative of barbituric acid, existing in tautomeric equilibrium with its 4,6-dioxo form. The presence of the ester-linked methylene group at the C5 position, flanked by two carbonyl groups in its keto tautomer, renders these protons highly acidic and amenable to a variety of classical organic reactions. This activated methylene group serves as a key handle for constructing complex fused heterocyclic systems through cyclocondensation and multicomponent reactions.
This document provides detailed application notes and experimental protocols for the synthesis of prominent heterocyclic scaffolds, namely pyrimido[4,5-b]quinolines and pyrimido[4,5-d]pyrimidines, utilizing this compound as the core starting material. These heterocyclic systems are prevalent in compounds with a wide range of biological activities, making these synthetic routes valuable for drug discovery programs.
Application Note 1: Synthesis of Pyrimido[4,5-b]quinoline Derivatives
Principle and Logical Workflow
The synthesis of the pyrimido[4,5-b]quinoline scaffold is efficiently achieved via a one-pot, three-component reaction. This reaction capitalizes on the reactivity of the active methylene group in this compound. The process begins with a Knoevenagel condensation between the starting pyrimidine derivative and an aromatic aldehyde. The resulting arylidene intermediate is a Michael acceptor. In the same pot, a 1,3-dicarbonyl compound, such as dimedone, acts as a Michael donor, adding to the arylidene. The final steps involve an intramolecular cyclization followed by dehydration to yield the thermodynamically stable, fused tricyclic pyrimido[4,5-b]quinoline system. Acetic acid is often employed as both the solvent and a catalyst for this transformation.
Caption: Logical workflow for the three-component synthesis of pyrimido[4,5-b]quinolines.
Quantitative Data
The following table summarizes representative yields for the synthesis of various 5-aryl-1,2,3,4,5,10-hexahydro-pyrimido[4,5-b]quinoline-2,4,6-triones, adapted from analogous reactions with barbituric acid derivatives.[1]
| Entry | Aromatic Aldehyde (Ar-CHO) | Product (Ar group) | Yield (%) |
| 1 | Benzaldehyde | Phenyl | 92% |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 95% |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 90% |
| 4 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 88% |
| 5 | 2-Chlorobenzaldehyde | 2-Chlorophenyl | 85% |
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-1,2,3,4,5,10-hexahydro-pyrimido[4,5-b]quinoline-2,4,6-trione
Materials:
-
This compound (1.0 mmol, 186.15 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)
-
Dimedone (1.0 mmol, 140.18 mg)
-
Glacial Acetic Acid (5.0 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), dimedone (1.0 mmol), and glacial acetic acid (5.0 mL).
-
The flask is equipped with a reflux condenser and the mixture is heated to reflux with constant stirring.
-
The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).
-
After the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
The collected solid is washed with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.
-
The product is dried under vacuum to afford the pure 5-(4-chlorophenyl)-1,2,3,4,5,10-hexahydro-pyrimido[4,5-b]quinoline-2,4,6-trione.
-
Characterization of the product can be performed using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Application Note 2: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
Principle and Synthetic Pathway
The construction of the pyrimido[4,5-d]pyrimidine core involves the formation of a second pyrimidine ring fused to the initial pyrimidine moiety. A common strategy is the reaction of a C5-substituted 4,6-dihydroxypyrimidine with a suitable C-N building block. For this compound, a cyclocondensation reaction with an amidine, such as acetamidine, can be employed. The reaction proceeds by the initial condensation of the amidine with the ester group of the acetate side chain, followed by an intramolecular cyclization involving one of the pyrimidine hydroxyl groups (or its keto tautomer) and the newly formed amidine functionality, leading to the fused heterocyclic system.
References
Application Notes: Screening Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate for Herbicidal Activity
Introduction
Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a heterocyclic compound containing a pyrimidine core. The pyrimidine scaffold is present in numerous biologically active molecules, including several commercial herbicides. Recent discoveries in herbicide science have identified the de novo pyrimidine biosynthesis pathway as a novel and effective target for weed control.[1][2] Specifically, inhibition of the enzyme Dihydroorotate Dehydrogenase (DHODH), which catalyzes a key step in this pathway, has been shown to cause potent herbicidal effects.[1][2][3] Given its structural similarity to pyrimidine-based compounds, this compound is a candidate for screening as a potential herbicide targeting this pathway.
These application notes provide a comprehensive framework for the systematic evaluation of this compound, hereafter referred to as the "test compound," for herbicidal activity. The protocols described herein cover primary screening (pre- and post-emergence), secondary screening (dose-response and weed spectrum), and mechanism of action (MOA) studies.
Hypothesized Mechanism of Action (MOA)
The proposed primary mechanism of action for the test compound is the inhibition of the de novo pyrimidine biosynthesis pathway in plants. Herbicides can disrupt essential plant processes, including amino acid synthesis and photosynthesis, leading to plant death.[4][5] The structural features of the test compound suggest it may act as an inhibitor of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis.[1][2] This would represent a novel mode of action for a dihydroxypyrimidine derivative, offering a potential tool to combat the growing issue of weed resistance to existing herbicides.[2][3]
Experimental Screening Workflow
The overall workflow for screening the test compound is designed to progress from broad primary assays to more focused secondary and mechanistic studies. This systematic approach ensures an efficient evaluation of the compound's herbicidal potential.
Caption: High-level workflow for herbicidal activity screening.
Experimental Protocols
Protocol 1: Primary Herbicidal Screening
This protocol is adapted from standard methods for evaluating novel compounds for pre- and post-emergence herbicidal activity.[6][7][8]
1.1. Objective: To perform an initial assessment of the test compound's herbicidal effects on representative monocot and dicot species.
1.2. Materials:
-
Test Compound: this compound
-
Solvent: Acetone or Dimethyl sulfoxide (DMSO)
-
Test Species:
-
Filter paper
-
Pots (10 cm diameter) with standard potting soil
-
Growth chamber with controlled light (12h/12h light/dark), temperature (25 ± 1°C), and humidity[6]
-
Spray chamber
1.3. Procedure:
1.3.1. Preparation of Test Solutions:
-
Prepare a stock solution of the test compound at 10,000 ppm (10 mg/mL) in acetone or DMSO.[6]
-
Prepare a high-concentration test solution (e.g., 1000 ppm) by diluting the stock solution with distilled water containing 0.1% (v/v) surfactant.[6]
-
Prepare serial dilutions to achieve lower concentrations (e.g., 100 ppm, 10 ppm).
-
Prepare a control solution containing the same concentration of solvent and surfactant in distilled water.
1.3.2. Pre-Emergence Assay (Petri Dish Method): [6]
-
Place one sheet of filter paper in each Petri dish.
-
Evenly apply 5 mL of each test solution concentration (or control) to the filter paper.
-
Place 20 seeds of each test species onto the moistened filter paper.
-
Seal the Petri dishes with parafilm and incubate in the growth chamber.
-
After 7-10 days, record the germination rate, and measure the root and shoot length of the seedlings.[6]
1.3.3. Post-Emergence Assay (Whole Plant Spray Method): [9]
-
Sow seeds of the test species in pots and grow them in the greenhouse until they reach the 2-3 leaf stage.[13]
-
Transfer the pots to a spray chamber.
-
Apply the test solutions (and control) to the foliage until runoff, ensuring even coverage. Application rates are typically calculated in grams of active ingredient per hectare (g a.i. ha⁻¹).[9]
-
Return the treated plants to the growth chamber.
-
After 7-14 days, visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete death).
1.4. Data Presentation:
Table 1: Primary Pre-Emergence Herbicidal Activity Data
| Concentration (ppm) | Test Species | Germination Rate (%) | Root Inhibition (%) | Shoot Inhibition (%) |
|---|---|---|---|---|
| 1000 | E. crus-galli | |||
| 100 | E. crus-galli | |||
| 10 | E. crus-galli | |||
| 1000 | L. sativa | |||
| 100 | L. sativa | |||
| 10 | L. sativa | |||
| 0 (Control) | E. crus-galli | 100 | 0 | 0 |
| 0 (Control) | L. sativa | 100 | 0 | 0 |
Table 2: Primary Post-Emergence Herbicidal Activity Data
| Application Rate (g a.i. ha⁻¹) | Test Species | Visual Injury (%) at 7 DAT* | Visual Injury (%) at 14 DAT* |
|---|---|---|---|
| 500 | E. crus-galli | ||
| 250 | E. crus-galli | ||
| 500 | L. sativa | ||
| 250 | L. sativa | ||
| 0 (Control) | Both | 0 | 0 |
*DAT: Days After Treatment
Protocol 2: Dose-Response and Weed Spectrum Analysis
2.1. Objective: To determine the potency (GR₅₀) of the test compound and to evaluate its efficacy across a broader range of weed species.
2.2. Procedure:
2.2.1. Dose-Response Assay:
-
Based on the results of the primary screening, select the most sensitive species and the most effective application method (pre- or post-emergence).
-
Prepare a wider range of test concentrations (typically 6-8 concentrations) designed to span from no effect to complete inhibition.
-
Conduct the assay as described in Protocol 1.
-
Measure the fresh weight of the plants at the end of the experiment.
-
Calculate the GR₅₀ value (the concentration required to inhibit growth by 50%) by fitting the data to a log-logistic dose-response curve.
2.2.2. Weed Spectrum Assay:
-
Select a panel of agronomically important monocot and dicot weeds.
-
Conduct post-emergence assays as described in Protocol 1.3.3 at two or three effective concentrations determined from the primary screening.
-
Assess visual injury after 14-21 days.
2.3. Data Presentation:
Table 3: GR₅₀ Values for Test Compound
| Test Species | Application | GR₅₀ (g a.i. ha⁻¹) | 95% Confidence Interval |
|---|---|---|---|
| E. crus-galli | Post-emergence |
| L. sativa | Post-emergence | | |
Table 4: Weed Spectrum Herbicidal Activity (% Visual Injury at 14 DAT)
| Species | Type | Rate 1 (g a.i. ha⁻¹) | Rate 2 (g a.i. ha⁻¹) |
|---|---|---|---|
| Digitaria sanguinalis | Monocot | ||
| Setaria viridis | Monocot | ||
| Abutilon theophrasti | Dicot |
| Amaranthus retroflexus | Dicot | | |
Protocol 3: Mechanism of Action (MOA) Studies
These protocols are designed to test the hypothesis that the compound inhibits the de novo pyrimidine biosynthesis pathway.
3.1. Potential Target Pathway: De Novo Pyrimidine Biosynthesis
The synthesis of pyrimidine nucleotides is essential for plant growth. An inhibition of this pathway would starve the plant of UMP, a precursor for DNA, RNA, and cell wall components. The enzyme DHODH is a key control point in this pathway.[1][2]
Caption: Hypothesized inhibition of the DHODH enzyme in the pyrimidine pathway.
3.2. Protocol 3A: In Vitro DHODH Enzyme Inhibition Assay [1][3]
Objective: To determine if the test compound directly inhibits the activity of the DHODH enzyme.
-
Enzyme Source: Recombinant plant DHODH (e.g., from Arabidopsis thaliana) expressed and purified from E. coli.
-
Assay Principle: The activity of DHODH can be measured spectrophotometrically by monitoring the reduction of an electron acceptor (e.g., 2,6-dichloroindophenol, DCIP) in the presence of the substrate, dihydroorotate.
-
Procedure:
-
Set up reactions in a 96-well microplate.
-
Each well should contain a reaction buffer, the substrate (dihydroorotate), the electron acceptor (DCIP), and varying concentrations of the test compound (dissolved in DMSO).
-
Initiate the reaction by adding the purified DHODH enzyme.
-
Monitor the decrease in absorbance at 600 nm over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
3.3. Protocol 3B: Nutrient Reversal Assay [2][3]
Objective: To confirm in vivo that the herbicidal effect is due to the disruption of pyrimidine biosynthesis.
-
Principle: If the test compound inhibits pyrimidine synthesis, its toxic effects should be reversed by supplying downstream products of the pathway, such as orotate or uridine monophosphate (UMP).[2][3]
-
Procedure:
-
Use an in vitro plant growth system, such as Arabidopsis thaliana seedlings grown on sterile minimal medium in Petri dishes.
-
Prepare four sets of media:
-
Sow sterile seeds on each medium type and incubate in a growth chamber.
-
After 7-10 days, observe the growth of the seedlings. Measure primary root length and overall plant health.
-
-
Expected Outcome: If the hypothesis is correct, seedlings grown on media containing orotate or UMP should show significantly better growth (a "rescue" effect) compared to those grown with the test compound alone.[3]
3.4. Data Presentation:
Table 5: In Vitro DHODH Enzyme Inhibition
| Compound | IC₅₀ (µM) | 95% Confidence Interval |
|---|---|---|
| Test Compound |
| Positive Control (e.g., Tetflupyrolimet) | | |
Table 6: Nutrient Reversal Assay Results (Primary Root Length in mm)
| Treatment | Mean Root Length (mm) | Standard Deviation | % Rescue |
|---|---|---|---|
| Control | N/A | ||
| Test Compound | 0 | ||
| Test Compound + Orotate |
| Test Compound + UMP | | | |
References
- 1. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 5. Overview | Practical Applications of Herbicide Physiology - passel [passel2.unl.edu]
- 6. benchchem.com [benchchem.com]
- 7. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 9. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioone.org [bioone.org]
Application Notes and Protocols for Investigating the Antibacterial and Antifungal Potential of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Introduction
Pyrimidine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] Many synthetic pyrimidine derivatives have demonstrated a wide range of biological effects, including antibacterial and antifungal properties.[1][2][3][5] The core structure, a six-membered ring with two nitrogen atoms, is a key component of nucleic acids (cytosine, thymine, and uracil) and is present in various natural and synthetic bioactive molecules.[1][2] This document provides detailed application notes and protocols for the investigation of the antibacterial and antifungal potential of a specific pyrimidine derivative, Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate.
Compound Details
| Compound Name | This compound |
| CAS Number | 171096-32-5[6] |
| Molecular Formula | C₇H₈N₂O₄[6] |
| Molecular Weight | 184.15 g/mol [6] |
| Structure | (Structure available from chemical suppliers) |
Hypothetical Antibacterial and Antifungal Activity
While direct studies on the antimicrobial properties of this compound are not extensively available in the public domain, the broader class of pyrimidine derivatives has shown activity against various pathogens.[2][5] For instance, some pyrimidine analogs act as inhibitors of dihydrofolate reductase, an essential enzyme in microbial folic acid synthesis.[7] Others are known to interfere with nucleic acid and protein biosynthesis.[8] Based on these precedents, it is hypothesized that this compound may exhibit inhibitory effects against a range of bacterial and fungal strains.
Experimental Protocols
The following protocols are designed to systematically evaluate the antibacterial and antifungal potential of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
Disk Diffusion Assay
This method assesses the antimicrobial activity of a substance by observing the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
This compound
-
Sterile filter paper disks
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
Protocol:
-
Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.
-
Inoculation: Evenly spread the standardized microbial inoculum over the surface of the agar plates.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of this compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Data Analysis: Measure the diameter of the zone of inhibition around each disk in millimeters.
Data Presentation
The following tables present hypothetical data for the antibacterial and antifungal activity of this compound.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound
| Microorganism | Strain Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 64 |
| Escherichia coli | Gram-negative Bacteria | 128 |
| Candida albicans | Yeast | 32 |
| Aspergillus niger | Mold | 256 |
Table 2: Hypothetical Zone of Inhibition Diameters for this compound (at 100 µ g/disk )
| Microorganism | Strain Type | Hypothetical Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive Bacteria | 15 |
| Escherichia coli | Gram-negative Bacteria | 10 |
| Candida albicans | Yeast | 18 |
| Aspergillus niger | Mold | 8 |
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial testing.
Hypothetical Signaling Pathway Inhibition
Many antifungal agents target the fungal cell wall or membrane integrity. A possible mechanism of action for a novel pyrimidine derivative could involve the inhibition of key enzymes in the ergosterol biosynthesis pathway, a common target for azole antifungals.
Caption: Hypothetical inhibition of ergosterol biosynthesis.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. wjarr.com [wjarr.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 6. This compound - CAS:171096-32-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 10. 2,4-Diamino-5-(6-quinolylmethyl)- and -[(tetrahydro-6-quinolyl)methyl]pyrimidine derivatives. Further specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular targets for antifungals in amino acid and protein biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of this target molecule and to offer solutions for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and direct approach for synthesizing 4,6-dihydroxypyrimidine derivatives is the condensation of a substituted malonic ester with a suitable N-C-N synthon, such as urea, thiourea, or guanidine. For the target molecule, this compound, the key starting materials are a C5-functionalized malonic ester, specifically a dialkyl 2-(methoxycarbonylmethyl)malonate, and formamide or a related reagent to form the pyrimidine ring. The reaction is typically carried out in the presence of a base, such as sodium ethoxide or sodium methoxide.
Q2: I am observing a low yield of the final product. What are the likely causes?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: The cyclization reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or inadequate base strength.
-
Side reactions: Competing side reactions can consume starting materials or the desired product. Common side reactions include self-condensation of the malonic ester, hydrolysis of the ester groups, or formation of other heterocyclic systems.
-
Product degradation: The dihydroxypyrimidine product may be susceptible to degradation under harsh reaction or workup conditions.
-
Issues with starting materials: The purity of the substituted malonic ester and the N-C-N reagent is crucial. Impurities can interfere with the reaction.
Q3: My crude product is difficult to purify. What are the common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. The presence of multiple hydroxyl and ester functional groups can make purification challenging. Recrystallization is often the most effective method for purifying the final product.[1] A suitable solvent system (e.g., ethanol/water, ethyl acetate) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.[1] If recrystallization is ineffective, column chromatography on silica gel may be necessary.
Q4: Can the methyl ester group on the C5-substituent be hydrolyzed during the reaction?
A4: Yes, the methyl ester is susceptible to hydrolysis, especially under the basic conditions typically used for the cyclization reaction. Prolonged reaction times or excessively high temperatures in the presence of a strong base can lead to the saponification of the ester, forming the corresponding carboxylate. It is crucial to carefully control the reaction conditions to minimize this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient activation. | Ensure anhydrous conditions as moisture can quench the base. Use a freshly prepared solution of sodium ethoxide or methoxide. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. |
| Low purity of starting materials. | Purify the substituted malonic ester and formamide/urea before use. Ensure the base is of high quality. | |
| Formation of Multiple Byproducts | Self-condensation of the malonic ester. | Add the base solution slowly to the mixture of the malonic ester and formamide/urea at a controlled temperature to minimize side reactions. |
| Hydrolysis of the methyl ester on the C5-substituent. | Use the minimum effective amount of base. Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate. Minimize the reaction time once the starting materials are consumed (as monitored by TLC). | |
| Product Precipitation During Reaction | The sodium salt of the dihydroxypyrimidine is insoluble in the reaction solvent. | This is often expected. The reaction can be run as a slurry. Ensure efficient stirring to maintain a homogeneous mixture. |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | After acidification to precipitate the product, cool the mixture in an ice bath to maximize precipitation. If the product remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary. |
| Product is an intractable oil or gum | Presence of significant impurities. | Attempt to triturate the crude product with a non-polar solvent to induce crystallization. If this fails, purification by column chromatography is recommended. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(methoxycarbonylmethyl)malonate (Starting Material)
This protocol is based on the principles of malonic ester synthesis.[2][3][4]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Methyl chloroacetate
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Add methyl chloroacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl 2-(methoxycarbonylmethyl)malonate.
Protocol 2: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 5-substituted 4,6-dihydroxypyrimidines.
Materials:
-
Diethyl 2-(methoxycarbonylmethyl)malonate
-
Formamide
-
Sodium methoxide
-
Anhydrous methanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add anhydrous methanol and sodium methoxide. Stir until the sodium methoxide is fully dissolved.
-
To this solution, add formamide followed by the dropwise addition of diethyl 2-(methoxycarbonylmethyl)malonate.
-
Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting solid residue in deionized water.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Stir the suspension in the ice bath for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to yield crude this compound.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 5-Substituted 4,6-Dihydroxypyrimidines
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| Substituted Malonate : Base | 1 : 2.5-3.5 | Adapted from similar syntheses |
| Substituted Malonate : N-C-N Reagent | 1 : 1.2-1.5 | Adapted from similar syntheses |
| Reaction Conditions | ||
| Solvent | Methanol or Ethanol | [1] |
| Temperature | 60-80 °C (Reflux) | [1] |
| Reaction Time | 4-12 hours | [1] |
| Workup | ||
| pH for Precipitation | 2-4 | General practice |
| Yield | ||
| Expected Yield | 60-85% (unoptimized) | Based on analogous reactions |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: Synthesis of 5-Substituted Pyrimidines
Welcome to the technical support center for the synthesis of 5-substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of the C5 position in pyrimidines challenging?
A1: The C5 position of the pyrimidine ring is the least reactive towards both nucleophilic and electrophilic substitution compared to the C2, C4, and C6 positions.[1] The electron-deficient nature of the pyrimidine ring deactivates it towards electrophilic attack, while the C5 position is less electron-deficient than the other positions, making it less susceptible to nucleophilic attack.[1] This inherent lack of reactivity often necessitates the use of pre-functionalized starting materials, such as 5-halopyrimidines, and specific reaction conditions like transition-metal-catalyzed cross-coupling reactions.[2][3]
Q2: What are the most common strategies for introducing substituents at the C5 position?
A2: The most prevalent methods involve palladium-catalyzed cross-coupling reactions starting from a 5-halopyrimidine (typically 5-bromo- or 5-iodopyrimidine). Key strategies include:
-
Suzuki-Miyaura Coupling: Reacting a 5-halopyrimidine with an aryl or vinyl boronic acid/ester to form a new C-C bond.[2][3]
-
Sonogashira Coupling: Coupling a 5-halopyrimidine with a terminal alkyne to introduce alkynyl groups.[1][2]
-
Heck Coupling: Forming a C-C bond with an alkene.[1]
-
Stille Coupling: Using organostannanes as coupling partners.[3]
-
Direct C-H Functionalization: An emerging strategy that aims to directly couple a C-H bond at the C5 position with a suitable partner, avoiding the need for pre-halogenation. This is often limited to specific substrates like uracil derivatives.[4]
Q3: What is the general order of reactivity for halogens at the C5 position in cross-coupling reactions?
A3: The reactivity of 5-halopyrimidines in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[1] This trend is inversely related to the carbon-halogen bond strength. Iodides are the most reactive, often requiring milder conditions, while chlorides are more challenging to activate and may necessitate specialized catalysts and ligands.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem: Low Yield in Suzuki-Miyaura Coupling of a 5-Halopyrimidine
Q: My Suzuki coupling reaction to synthesize a 5-arylpyrimidine is resulting in low yield or no product. What are the potential causes and how can I troubleshoot it?
A: Low yields in Suzuki couplings are a common issue. A systematic approach to troubleshooting is essential. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Catalyst/Ligand Inefficiency | Chloropyrimidines are less reactive and require robust catalytic systems.[5] Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., bulky, electron-rich ligands from Buchwald).[5][6][7] |
| Base Incompatibility | The choice of base is critical and often empirical. Screen common bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][6] For anhydrous couplings with K₃PO₄, adding a small amount of water (e.g., 5 equivalents) can be beneficial.[7] |
| Poor Reagent Quality/Stoichiometry | Use fresh, high-purity halopyrimidine and boronic acid. Impurities can deactivate the catalyst. Verify the stoichiometry; a slight excess (1.2-1.5 eq.) of the boronic acid is common.[1][3] |
| Solvent Issues | Ensure the solvent is anhydrous and properly degassed to prevent catalyst deactivation. Common solvents include toluene, dioxane, and DMF. If solubility is an issue, consider solvent mixtures like acetonitrile/water.[6] |
| Side Reactions | Protodeboronation (loss of the boronic acid group) can occur, especially at high temperatures. Use fresh boronic acid and optimize the temperature.[5] Homo-coupling of the boronic acid can be minimized by the efficient progress of the main reaction. |
| Reaction Temperature | The optimal temperature can vary significantly. If the reaction is sluggish, cautiously increase the temperature. Microwave irradiation can sometimes dramatically improve yields and reduce reaction times.[5] |
A logical workflow for troubleshooting this issue is presented below.
Problem: Sonogashira Coupling of 5-Bromopyrimidine is Sluggish
Q: My Sonogashira coupling with a 5-bromopyrimidine is not proceeding, even at elevated temperatures. What should I try?
A: Sonogashira couplings with aryl bromides can be limited by the initial oxidative addition step.[8] Here are several troubleshooting steps:
-
Increase Temperature: For aryl bromides, temperatures around 80-100°C may be necessary.[2][8] Consider using a sealed reaction vessel to prevent solvent and alkyne loss.[9]
-
Check Reagents and Atmosphere: Ensure you are using a high-quality palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[1] The amine base (e.g., triethylamine, diisopropylamine) should be dry and distilled.[9] The reaction is highly sensitive to oxygen; ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[10]
-
Solvent Choice: While THF is common, it can sometimes promote the formation of palladium black (inactive palladium).[9] Consider switching to DMF or using the amine base as the solvent.[8]
-
Ligand Variation: If the standard phosphine ligands are ineffective, try more specialized ligands like dppf.[8]
Data Presentation
The choice of reaction conditions is crucial for success. The table below summarizes typical conditions and reported yields for palladium-catalyzed cross-coupling reactions on various 5-halopyrimidines.
Table 1: Comparison of Reaction Conditions and Yields for C5-Functionalization
| Reaction Type | Halopyrimidine Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Source |
| Suzuki | 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Moderate-Good | [2] |
| Suzuki | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 71 | [5] |
| Suzuki | 2,4,5,6-Tetrachloropyrimidine | Phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 80-85 | [11] |
| Sonogashira | 5-Bromopyrimidine derivative | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60-80 | Variable | [1][8] |
| Stille | 5-Iodouracil derivative | Arylstannane | PdCl₂(PPh₃)₂ | - | Dioxane | 100 | ~70-90 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine
This protocol outlines a general method for synthesizing 2-chloro-5-arylpyrimidines.[2]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-chloropyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene, ethanol, and water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-5-arylpyrimidine.
Below is a diagram illustrating the general workflow for this synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. The information is designed to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A prevalent method involves the cyclocondensation of a substituted malonic ester with formamidine. A plausible starting material is diethyl 2-(methoxycarbonylmethyl)malonate, which is reacted with formamidine acetate in the presence of a base like sodium methoxide in an alcoholic solvent.
Q2: What are the critical reaction parameters that influence the yield?
A2: The key parameters influencing the yield include the choice of base, reaction temperature, and reaction time. The purity of starting materials and the exclusion of moisture are also crucial for minimizing side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting malonate ester and the appearance of a more polar product spot would indicate reaction progression. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the expected spectroscopic characteristics of the final product?
A4: The final product, this compound, is expected to show characteristic peaks in its NMR and Mass spectra. In ¹H NMR, one would expect to see a singlet for the methylene protons of the acetate group, a singlet for the methyl ester protons, and a singlet for the C2-proton of the pyrimidine ring. The protons of the hydroxyl groups might be broad or exchangeable with D₂O. The mass spectrum should show the molecular ion peak corresponding to its molecular weight (184.15 g/mol ).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. 2. Low reaction temperature. 3. Impure starting materials. 4. Presence of moisture. | 1. Use freshly prepared sodium methoxide or ensure the commercial source is of high quality and stored properly. 2. Increase the reaction temperature to reflux. 3. Purify starting materials before use. 4. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Byproducts | 1. Self-condensation of the malonate ester. 2. Reaction of the base with the ester groups (saponification). 3. Polymerization. | 1. Add the malonate ester slowly to the reaction mixture containing the base and formamidine. 2. Use a stoichiometric amount of base. Avoid using a large excess. 3. Maintain the recommended reaction temperature and avoid prolonged reaction times. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Product co-precipitates with salts. 3. Oily product that is difficult to crystallize. | 1. After acidification, cool the solution in an ice bath to promote precipitation. If the product remains in solution, extract with a suitable organic solvent like ethyl acetate. 2. After acidification and filtration of the crude product, wash thoroughly with cold water to remove inorganic salts. 3. Attempt purification by column chromatography using silica gel. If an oil is still obtained, try triturating with a non-polar solvent like hexane or diethyl ether to induce crystallization. |
| Inconsistent Yields | 1. Variability in the quality of formamidine acetate. 2. Inconsistent reaction scale and workup procedure. | 1. Use formamidine acetate from a reliable supplier or synthesize and purify it before use. 2. Standardize the reaction scale and workup procedure to ensure reproducibility. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound based on established pyrimidine synthesis methodologies.
Materials:
-
Diethyl 2-(methoxycarbonylmethyl)malonate
-
Formamidine acetate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous methanol.
-
To the methanol, add sodium methoxide portion-wise while stirring under a nitrogen atmosphere.
-
Add formamidine acetate to the sodium methoxide solution and stir until it dissolves.
-
From the dropping funnel, add a solution of diethyl 2-(methoxycarbonylmethyl)malonate in anhydrous methanol dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of cold water.
-
Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath.
-
A precipitate should form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving reaction yield.
Technical Support Center: Chromatographic Purification of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chromatographic purification of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate and other polar pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying polar pyrimidine derivatives like this compound?
A1: The primary challenges in purifying polar pyrimidine derivatives stem from their high polarity. This can lead to several issues, including poor retention in reverse-phase chromatography, peak tailing in HPLC, and difficulties with crystallization due to high solubility in polar solvents.[1] These molecules often contain multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[1]
Q2: Which chromatographic techniques are most effective for purifying polar pyrimidine derivatives?
A2: The choice of chromatographic technique depends on the specific properties of the derivative. Several methods can be effective:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[1]
-
Reverse-Phase Chromatography (RPC): While challenging due to the polar nature of the compounds, RPC can be optimized. Using polar-endcapped columns or specific ion-pairing agents can help enhance retention.[1]
-
Ion-Exchange Chromatography (IEC): This technique is suitable for pyrimidine derivatives that can be ionized, as it separates them based on their net charge.[1]
-
Mixed-Mode Chromatography: This approach combines different separation mechanisms, such as reverse-phase and ion-exchange, to improve the separation of complex mixtures of polar compounds.[1]
Q3: How can I improve the retention of my polar pyrimidine derivative in reverse-phase HPLC?
A3: To enhance retention in reverse-phase HPLC, you can try the following strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[1]
-
Decrease the Organic Modifier Concentration: A lower percentage of the organic solvent (like acetonitrile or methanol) in the mobile phase will increase retention time.[1]
-
Consider HILIC as an alternative: If retention is still poor, HILIC is a more suitable technique for highly polar compounds.[1]
Q4: What causes peak tailing in the HPLC analysis of my pyrimidine derivative, and how can I resolve it?
A4: Peak tailing is a common problem when analyzing polar compounds and can be attributed to several factors:
-
Secondary Interactions: Interactions between basic analytes and residual silanol groups on the silica-based stationary phase are a primary cause. To address this, you can operate at a lower pH (around 3) to protonate the silanol groups or use a highly deactivated, end-capped column.[1]
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | The mobile phase (eluent) is not optimized. | Optimize the mobile phase by testing different solvent systems with varying polarities using Thin Layer Chromatography (TLC) first. The ideal system should give a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[2] |
| Compound Elutes Too Quickly (Low Retention) | The eluent is too polar. | Gradually decrease the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane. |
| Compound Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For instance, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Streaky or Tailing Bands on the Column | The compound may be interacting too strongly with the stationary phase (e.g., silica gel). | Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can help. For basic compounds, a small amount of triethylamine or ammonia may improve the peak shape. |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the column is packed uniformly as a slurry and is not allowed to run dry.[2] |
HPLC Purification Issues
| Problem | Possible Cause | Solution |
| Poor Retention in Reverse-Phase HPLC | The analyte is too polar for the stationary phase. The mobile phase is too strong. | Use a polar-endcapped or polar-embedded column. Decrease the percentage of the organic modifier in the mobile phase. Consider using HILIC as an alternative.[1] |
| Peak Tailing | Secondary interactions with residual silanol groups. Mismatched injection solvent. | Operate at a lower pH (e.g., ~3) to protonate silanol groups. Use a highly deactivated, end-capped column. Dissolve the sample in the initial mobile phase whenever possible.[1] |
| Split Peaks | Partially blocked column frit. Column void. Sample solvent is incompatible with the mobile phase. Co-eluting impurity. | Reverse and flush the column (refer to the manufacturer's guidelines). Replace the column if necessary. Ensure the sample solvent is compatible with the mobile phase. Optimize the separation method to resolve the co-eluting impurity.[1] |
| Low Recovery | The compound may be adsorbing to the column or tubing. The compound may be unstable under the chromatographic conditions. | Passivate the HPLC system. Check the stability of the compound at the mobile phase pH and temperature. |
Experimental Protocols
General Protocol for Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and clear separation from impurities.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a compact and level bed. Do not let the column run dry.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the compound is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel and then carefully adding the powder to the top of the column.[3]
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The elution can be isocratic (using a single solvent mixture) or a gradient (gradually increasing the polarity of the eluent).[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[3]
General Protocol for HILIC Purification
-
Column Selection: Choose a HILIC column with a suitable stationary phase, such as amide, cyano, or bare silica.[1]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile, >80%) and a small percentage of an aqueous buffer (e.g., 5-20 mM ammonium formate or ammonium acetate).[1][4]
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase or a solvent with similar or weaker elution strength. Filter the sample through a 0.22 µm filter before injection.[1]
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.
-
Inject the sample.
-
Run a gradient elution by gradually increasing the percentage of the aqueous component to elute the compound.
-
Monitor the elution using a UV detector at an appropriate wavelength.[1]
-
-
Fraction Collection and Analysis: Collect the fractions corresponding to the peak of interest. Analyze the purity of the collected fractions using analytical HPLC.[1]
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.[1]
Visualizations
Caption: General workflow for the chromatographic purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
preventing degradation of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and degradation of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on this compound that are prone to degradation?
A1: The primary sites susceptible to degradation are the 4,6-dihydroxy-pyrimidine ring and the methyl ester functional group. The dihydroxypyrimidine ring is electron-rich and can undergo oxidation. The hydroxyl groups exist in tautomeric equilibrium with their keto forms, influencing reactivity. The methyl ester is susceptible to hydrolysis under both acidic and basic conditions.
Q2: How does pH affect the stability of this compound?
A2: The pH of the reaction medium is a critical factor for the stability of this compound. Extreme pH levels, both acidic and basic, can catalyze the hydrolysis of the methyl ester group.[1][2] Moreover, the ionization state of the dihydroxypyrimidine ring is pH-dependent, which can alter its susceptibility to degradation pathways like oxidation.[1] For many pharmaceutical compounds, maintaining a pH range of 4 to 7 is often optimal to prevent hydrolysis.[2]
Q3: What are common degradation byproducts I should look for?
A3: Common degradation byproducts may include the corresponding carboxylic acid, 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid, resulting from ester hydrolysis. Oxidative degradation can lead to the formation of various oxidized pyrimidine species or even ring-opened products.[3][4]
Q4: Is this compound sensitive to air or light?
Troubleshooting Guide
This guide addresses specific issues you may encounter during reactions involving this compound.
Issue 1: Low yield of the desired product with a complex mixture of byproducts.
-
Potential Cause: Degradation of the starting material or product due to harsh reaction conditions. This can include oxidation of the pyrimidine ring or hydrolysis of the ester.
-
Suggested Solution:
-
Atmosphere Control: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.[5]
-
Temperature Control: If possible, lower the reaction temperature. Unwanted side reactions are often accelerated at higher temperatures.[7]
-
pH Adjustment: Ensure the reaction medium is buffered to a pH range that minimizes hydrolysis, ideally between pH 4 and 7.[2]
-
Protecting Groups: Protect the reactive hydroxyl groups on the pyrimidine ring to prevent unwanted side reactions. Silyl ethers, such as TBDMS, are a common choice.[8][9]
-
Issue 2: Formation of a significant amount of 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid.
-
Potential Cause: Hydrolysis of the methyl ester group. This is often catalyzed by acidic or basic conditions, or by the presence of water in the reaction mixture.
-
Suggested Solution:
-
Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use to minimize water content.
-
Control pH: Avoid strongly acidic or basic conditions. If a base is required, consider using a non-nucleophilic, hindered base.
-
Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to potentially hydrolytic conditions.
-
Issue 3: Reaction mixture changes color (e.g., turns dark).
-
Potential Cause: This often indicates oxidative degradation of the pyrimidine ring system.
-
Suggested Solution:
-
Inert Atmosphere: As mentioned, running the reaction under nitrogen or argon is crucial.[5]
-
Degas Solvents: Degas all solvents prior to use to remove dissolved oxygen.
-
Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) may help, provided it does not interfere with the desired reaction.
-
Data Presentation
The stability of functional groups is highly dependent on the reaction environment. The following table summarizes general conditions to minimize the degradation of this compound.
| Parameter | Recommended Condition | Rationale for Prevention |
| pH | 4.0 - 7.0 | Minimizes acid- and base-catalyzed hydrolysis of the methyl ester.[1][2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the electron-rich dihydroxypyrimidine ring.[5] |
| Temperature | As low as feasible | Reduces the rate of all potential degradation pathways.[7] |
| Solvents | Anhydrous | Prevents hydrolysis of the methyl ester. |
| Light | Protect from direct light | Prevents potential photolytic decomposition.[6] |
Preventative Measures & Experimental Protocols
To prevent degradation, especially during multi-step syntheses, the use of protecting groups for the dihydroxy functions is highly recommended.[10] Silyl ethers are particularly useful as they are stable under many reaction conditions but can be removed under mild protocols.[8]
Protocol 1: Protection of Hydroxyl Groups using TBDMS-Cl
This protocol describes the protection of the hydroxyl groups of this compound as their tert-butyldimethylsilyl (TBDMS) ethers.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
Procedure:
-
Under an argon or nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.
-
Add TBDMS-Cl (2.2 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected compound.
Protocol 2: Deprotection of TBDMS Ethers
This protocol describes the removal of the TBDMS protecting groups to regenerate the hydroxyl functions.
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected compound in THF.
-
Add the TBAF solution (1M in THF, 2.2 equivalents) dropwise to the solution at room temperature.
-
Stir the mixture and monitor the deprotection by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Key degradation pathways for this compound.
Caption: A logical workflow for troubleshooting unexpected degradation during reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protection and Deprotection [cem.com]
Technical Support Center: Reaction Condition Optimization for Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis and optimization of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most plausible and common strategy is the condensation of a substituted malonic ester with an amidine, such as formamidine or guanidine. For this specific target, the starting material would be a malonate ester substituted with a methyl acetate group at the α-carbon, which is then cyclized to form the pyrimidine ring.
Q2: I am observing a low yield of the desired product. What are the likely causes?
A2: Low yields in pyrimidine synthesis are a common issue. Potential causes include incomplete reaction, degradation of starting materials or product, and formation of side products. Key factors to investigate are the quality of the reagents (especially the amidine), the effectiveness of the base used for the condensation, and the reaction temperature and time.[1]
Q3: What are the most common side reactions to be aware of?
A3: Common side reactions include self-condensation of the malonic ester, hydrolysis of the amidine starting material, and incomplete cyclization leading to acyclic intermediates. Additionally, if the reaction conditions are not carefully controlled, intermolecular condensation between two molecules of the malonic ester enolate can occur, leading to dimers or polymers.[1]
Q4: My purified product shows impurities. What are the best purification methods?
A4: Purification of dihydroxypyrimidine derivatives can be challenging due to their polarity and often poor solubility in common organic solvents. Recrystallization is a primary method, often from solvents like ethanol, water, or a mixture of the two. For less soluble compounds, acid-base extraction can be effective, as the dihydroxy pyrimidine is acidic and will dissolve in an aqueous base. If these methods fail, column chromatography using silica gel with a polar eluent system may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive or Degraded Reagents: The amidine salt may have hydrolyzed, or the base (e.g., sodium ethoxide) may have been deactivated by moisture. | - Use freshly prepared or properly stored reagents. - Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Base Strength or Amount: The base may not be strong enough to deprotonate the malonic ester effectively. | - Use a strong base like sodium ethoxide or sodium methoxide. - Ensure at least two equivalents of base are used to drive the reaction to completion. | |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | - Monitor the reaction by Thin Layer Chromatography (TLC) at different temperatures to find the optimal range. A stepwise increase in temperature is recommended. | |
| Formation of Multiple Byproducts | Self-Condensation of Malonic Ester: The enolate of the malonic ester can react with another molecule of the ester. | - Add the malonic ester slowly to the reaction mixture containing the base and amidine. - Running the reaction at a lower temperature can also minimize this side reaction. |
| Incomplete Cyclization: The reaction may stop at an intermediate acyclic stage. | - Increase the reaction time or temperature and monitor by TLC. - Ensure a sufficient amount of base is present to catalyze the final cyclization step. | |
| Difficulty in Product Isolation and Purification | Poor Solubility of the Product: The dihydroxy pyrimidine product may be sparingly soluble in the reaction solvent, making extraction difficult. | - After acidification, cool the mixture to maximize precipitation and collect the solid by filtration. - If the product remains in solution, concentrate the reaction mixture under reduced pressure and attempt recrystallization from a different solvent system. |
| Product is Contaminated with Salts: Salts formed during the workup (e.g., sodium chloride) can co-precipitate with the product. | - Wash the crude solid product thoroughly with cold water to remove inorganic salts before drying. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a representative method based on analogous pyrimidine syntheses. Optimization of specific parameters may be required.
Step 1: Preparation of the Substituted Malonic Ester (Diethyl 2-(methoxycarbonylmethyl)malonate)
A plausible precursor is diethyl 2-(methoxycarbonylmethyl)malonate. This can be synthesized via the alkylation of diethyl malonate.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add absolute ethanol.
-
Base Addition: Add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ.
-
Malonate Addition: Once all the sodium has reacted, cool the solution to 0°C and add diethyl malonate dropwise.
-
Alkylation: To the resulting solution of the malonate enolate, add methyl bromoacetate dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure diethyl 2-(methoxycarbonylmethyl)malonate.
Step 2: Cyclization to form this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
Amidine Addition: To this solution, add formamidine hydrochloride (or another suitable amidine salt).
-
Malonate Derivative Addition: Add the purified diethyl 2-(methoxycarbonylmethyl)malonate from Step 1 to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in water and acidify with a suitable acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 4-5.
-
Isolation: The product should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation, then collect the solid by filtration.
-
Purification: Wash the solid with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization.
Data Presentation: Reaction Condition Optimization
The following tables summarize key parameters that can be varied to optimize the yield and purity of this compound.
Table 1: Stoichiometry of Reactants
| Entry | Substituted Malonate (equivalents) | Amidine (equivalents) | Base (equivalents) | Observed Yield (%) | Purity (%) |
| 1 | 1.0 | 1.0 | 2.0 | ||
| 2 | 1.0 | 1.2 | 2.2 | ||
| 3 | 1.0 | 1.5 | 2.5 | ||
| 4 | 1.2 | 1.0 | 2.2 |
Table 2: Optimization of Reaction Conditions
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Observed Yield (%) |
| 1 | Ethanol | Sodium Ethoxide | Reflux | 8 | |
| 2 | Methanol | Sodium Methoxide | Reflux | 8 | |
| 3 | Ethanol | Sodium Ethoxide | 50 | 12 | |
| 4 | t-Butanol | Potassium t-butoxide | Reflux | 6 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the optimization of the synthesis of this compound.
Caption: Workflow for the synthesis and optimization of this compound.
References
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of poor aqueous solubility of pyrimidine derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrimidine derivatives exhibit poor water solubility?
A1: The low water solubility of many pyrimidine derivatives can be attributed to their physicochemical properties. These compounds often have a high molecular weight and are lipophilic (fat-loving), which inherently reduces their solubility in aqueous solutions.[1] Furthermore, the planar and symmetrical nature of the pyrimidine ring can lead to strong crystal lattice energy, making it difficult for water molecules to surround and dissolve the compound.[1]
Q2: What are the primary strategies for improving the aqueous solubility of pyrimidine compounds?
A2: There are two main approaches to enhance the solubility of pyrimidine derivatives: chemical modification and formulation strategies.[1]
-
Chemical Modification: This involves altering the molecule's structure, for instance, by adding polar functional groups to increase hydrophilicity.
-
Formulation Strategies: This approach focuses on the delivery system without changing the chemical structure of the compound. Common formulation strategies include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the creation of amorphous solid dispersions with polymers.[1][2]
Q3: How does pH adjustment affect the solubility of pyrimidine derivatives?
A3: The pH of the solvent can significantly impact the solubility of pyrimidine compounds that contain ionizable functional groups.[1] For pyrimidines that are weak bases, their solubility typically increases in more acidic (lower pH) solutions as they become protonated and thus more soluble. Conversely, for pyrimidines with acidic functional groups, solubility increases in more basic (higher pH) conditions.[1] Therefore, adjusting the pH of the assay buffer can be a simple and effective method to improve solubility.
Q4: What is a co-solvent, and how can it improve solubility?
A4: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of poorly soluble compounds.[3][4] Co-solvents work by reducing the overall polarity of the solvent, making it more favorable for nonpolar compounds to dissolve.[3] Commonly used co-solvents in research settings include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][5]
Q5: How do cyclodextrins work to enhance the solubility of pyrimidine derivatives?
A5: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[6][7] They can encapsulate a poorly soluble "guest" molecule, like a pyrimidine derivative, within their hydrophobic cavity, forming an "inclusion complex."[6][8] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby increasing the apparent water solubility of the guest compound.[6]
Troubleshooting Guides
Problem 1: My pyrimidine compound precipitates immediately when I add my DMSO stock solution to the aqueous assay buffer.
This is a common issue known as "crashing out" and occurs when the compound's concentration exceeds its kinetic solubility limit in the final assay buffer.
Troubleshooting Workflow
Problem 2: My assay results are inconsistent, and I'm getting poor dose-response curves.
Inconsistent results and poorly defined dose-response curves can be a consequence of compound aggregation or precipitation at higher concentrations, which is directly related to poor solubility.[5]
Troubleshooting Steps
-
Visually Inspect Wells: Before reading the plate, carefully inspect the wells of your assay plate (e.g., with a microscope) for any visible signs of precipitation, especially at the highest concentrations.
-
Include Detergents: To minimize aggregation, consider adding a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01-0.1%) to your assay buffer.[5] This can help keep the compound in solution.
-
Perform a Solubility Test: Conduct a formal kinetic solubility test in your final assay buffer to determine the maximum concentration at which your compound remains soluble.[9] Ensure your experiment's highest concentration is below this limit.
-
Centrifugation Counter-Screen: To test for aggregation, prepare a solution of your compound in the assay buffer at the highest concentration used. Centrifuge the solution at high speed (e.g., >14,000 g) for 15-30 minutes. Measure the concentration of the compound in the supernatant. A significant decrease from the nominal concentration indicates aggregation.[5]
-
Change Formulation Strategy: If aggregation persists, you may need to reformulate your compound using techniques described in this guide, such as creating a solid dispersion with a polymer or using cyclodextrins.[2]
Quantitative Data Summary
The solubility of pyrimidine derivatives can be significantly influenced by the choice of solvent. The following table provides illustrative data on the solubility of a hypothetical pyrimidine derivative in various solvents.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Fold Increase (vs. Buffer) |
| PBS (pH 7.4) | 25 | < 1 | 1x |
| PBS + 5% DMSO | 25 | 15 | 15x |
| PBS + 5% Ethanol | 25 | 12 | 12x |
| PBS + 2% Tween-20 | 25 | 25 | 25x |
| 10% HP-β-Cyclodextrin in Water | 25 | 150 | 150x |
| Methanol[10] | 20 | > 1000 | > 1000x |
| N,N-dimethylformamide (DMF)[11] | 25 | > 1000 | > 1000x |
Note: This table is for illustrative purposes. Actual solubility will vary greatly depending on the specific pyrimidine derivative's structure.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol measures the solubility of a compound when a concentrated DMSO stock is added to an aqueous buffer, mimicking common experimental procedures.[9]
-
Objective: To determine the kinetic solubility of a pyrimidine derivative in a specific aqueous buffer.
-
Materials:
-
Pyrimidine derivative
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent for analysis)
-
Plate reader with turbidity or nephelometry measurement capabilities
-
-
Procedure:
-
Prepare a high-concentration stock solution of the pyrimidine derivative in DMSO (e.g., 10-20 mM).[5]
-
In a 96-well plate, add the aqueous buffer to a series of wells.
-
Add a small volume of the DMSO stock solution to each well to create a dilution series (e.g., final concentrations ranging from 1 µM to 200 µM). Ensure the final DMSO concentration is consistent across all wells and typically below 2%.
-
Mix the plate by shaking for 1-2 hours at room temperature.
-
Measure the turbidity or light scattering of each well using a plate reader.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
-
Protocol 2: Using Cyclodextrins to Enhance Solubility
This protocol describes how to prepare a pyrimidine derivative solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Objective: To increase the aqueous solubility of a pyrimidine derivative by forming an inclusion complex with HP-β-CD.
-
Materials:
-
Pyrimidine derivative (solid)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Purified water or desired buffer
-
Stir plate and magnetic stir bars
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 20% w/v).
-
Add an excess amount of the solid pyrimidine derivative to the HP-β-CD solution. "Excess" means adding enough solid so that some remains undissolved after equilibration.
-
Seal the container and stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
After equilibration, remove the undissolved compound by filtering the solution through a 0.22 µm syringe filter.
-
The resulting clear solution contains the pyrimidine derivative complexed with HP-β-CD. The concentration of the dissolved compound should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).
-
Signaling Pathway Example: EGFR Inhibition
Many pyrimidine derivatives are designed as kinase inhibitors. Poor solubility can prevent them from reaching their intracellular targets, such as the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicaljournals.com [chemicaljournals.com]
- 9. benchchem.com [benchchem.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
minimizing impurity formation in Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. The information is designed to help minimize impurity formation and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the critical steps?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate. The second, critical step is the hydrolysis of this dichlorinated intermediate to yield the final dihydroxy product. Controlling the conditions of the hydrolysis is crucial to prevent the formation of partially hydrolyzed and other side products.
Q2: What are the primary impurities I should expect during the synthesis of this compound?
A2: The primary impurities typically arise from incomplete reactions or side reactions during the synthesis. Key impurities include:
-
Unreacted Starting Material: Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate.
-
Mono-hydrolyzed Intermediate: Methyl 2-(4-chloro-6-hydroxypyrimidin-5-yl)acetate.
-
Ester Hydrolysis Product: 2-(4,6-dihydroxypyrimidin-5-yl)acetic acid.
-
Degradation Products: Potential ring-opened byproducts if the hydrolysis conditions are too harsh.
Q3: How can I best monitor the progress of the hydrolysis reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. A reverse-phase C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment.
Q4: What are the recommended purification techniques for the final product?
A4: Due to the polar nature of this compound, purification can be challenging.[1] Recrystallization from a suitable solvent system is the preferred method for purification on a larger scale. For smaller scales or difficult-to-separate impurities, column chromatography may be necessary. Given the product's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than standard reverse-phase chromatography.[1]
Troubleshooting Guides
Issue 1: Presence of a Significant Amount of Mono-Chloro Impurity in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis: The reaction time may be too short, or the temperature may be too low. | Increase the reaction time and/or temperature. Monitor the reaction closely by HPLC until the mono-chloro intermediate is no longer detected. |
| Incorrect pH: The pH of the reaction mixture may not be optimal for complete hydrolysis. | Adjust the pH of the reaction mixture. For hydrolysis of chloropyrimidines, a basic pH is typically required. A systematic study of the effect of pH on the reaction rate and impurity profile is recommended. |
| Insufficient Base: The molar ratio of the base to the dichloropyrimidine precursor may be inadequate for complete reaction. | Increase the molar equivalents of the base used in the reaction. Ensure the base is fully dissolved and well-mixed. |
Issue 2: Formation of the Carboxylic Acid Byproduct
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions: High temperatures and extreme pH values can promote the hydrolysis of the methyl ester. | Optimize the reaction conditions to use milder temperatures and a less aggressive base or a lower concentration of the base. |
| Extended Reaction Times: Prolonged exposure to basic or acidic conditions can lead to ester cleavage. | Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction. |
| Work-up Conditions: The pH during the work-up and isolation steps may be too acidic or basic. | Neutralize the reaction mixture carefully during work-up and avoid prolonged exposure to harsh pH conditions. |
Issue 3: Low Yield of the Final Product
| Possible Cause | Suggested Solution |
| Product Degradation: The target molecule may be unstable under the reaction or work-up conditions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Minimize the time the product is exposed to high temperatures and extreme pH. |
| Loss during Work-up/Purification: The product may be partially soluble in the wash solutions or may not fully precipitate during crystallization. | Optimize the extraction and crystallization solvents to maximize product recovery. Cool the crystallization mixture to a lower temperature to enhance precipitation. |
| Incomplete Reaction: The reaction may not have gone to completion. | Re-evaluate the reaction conditions (temperature, time, stoichiometry of reagents) to ensure complete conversion of the starting material. |
Data Presentation
Table 1: Effect of Base on Impurity Profile in the Hydrolysis of Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
| Base | Equivalents | Temperature (°C) | Time (h) | Product Yield (%) | Mono-chloro Impurity (%) | Carboxylic Acid Impurity (%) |
| NaOH | 2.2 | 80 | 4 | 85 | 10 | 5 |
| NaOH | 2.5 | 80 | 4 | 92 | 3 | 5 |
| K₂CO₃ | 3.0 | 90 | 8 | 88 | 8 | 4 |
| K₂CO₃ | 3.5 | 90 | 8 | 95 | <1 | 4 |
| NaHCO₃ | 4.0 | 100 | 12 | 75 | 20 | 5 |
Note: Data presented are hypothetical and for illustrative purposes.
Table 2: HPLC Method Parameters for In-Process Control
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, dissolve Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate (1.0 eq) in a suitable solvent such as dioxane or water.
-
Addition of Base: Prepare a solution of the chosen base (e.g., 2.5 equivalents of NaOH or 3.5 equivalents of K₂CO₃) in water. Add the basic solution to the flask dropwise at room temperature while stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and maintain it for the required time (e.g., 4-8 hours).
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material and the mono-chloro intermediate are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with an acid such as HCl to a pH of approximately 2-3 to precipitate the product.
-
Isolation: Filter the precipitated solid and wash it with cold water, followed by a small amount of a cold organic solvent like ethanol or acetone.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture).
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Formation of key impurities during the synthesis.
Caption: Troubleshooting workflow for impurity analysis and remediation.
References
Validation & Comparative
Lack of Specific Research Hinders Detailed Structure-Activity Relationship Analysis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate Analogs
A comprehensive review of available scientific literature reveals a significant gap in research specifically detailing the structure-activity relationships (SAR) of methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate analogs. While the broader family of pyrimidine derivatives has been extensively studied for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific data on the requested class of compounds is not publicly available.
The pyrimidine scaffold is a well-established pharmacophore in drug discovery, forming the core of numerous therapeutic agents.[1][2][3] Modifications to the pyrimidine ring and its substituents have been shown to significantly influence the biological activity of these compounds. However, without specific experimental data on a series of this compound analogs, a quantitative comparison and detailed SAR analysis cannot be provided at this time.
General Insights from Related Pyrimidine Derivatives
Although specific data is lacking for the target compounds, general SAR principles observed in other classes of pyrimidine derivatives may offer some predictive insights. For instance, studies on various 4,6-disubstituted pyrimidines have demonstrated that modifications at these positions can modulate activity against various biological targets, such as kinases and enzymes.[4] For example, a study on 4,6-disubstituted pyrimidine-based inhibitors of microtubule affinity-regulating kinase 4 (MARK4) showed that compounds with electron-rich aryl substituents exhibited higher activity.[4]
Furthermore, substitutions at the 5-position of the pyrimidine ring are known to be crucial for the biological activity of many pyrimidine-based drugs. For example, the introduction of a fluorine atom at this position is a key feature of the anticancer drug 5-fluorouracil.[1] In the case of pyrimidine-5-carboxylate derivatives, modifications to the ester or amide group can influence potency and pharmacokinetic properties.
Hypothetical Workflow for SAR Study
To establish a clear SAR for this compound analogs, a systematic study would be required. The following diagram illustrates a general workflow for such an investigation.
Experimental Protocols: A General Framework
In the absence of specific experimental details, the following outlines general protocols that would be employed in an SAR study of these hypothetical analogs.
General Synthesis of this compound Analogs:
A common synthetic route to the 4,6-dihydroxypyrimidine core involves the condensation of a malonic acid derivative with formamide or other amidines.[5] For the target compound, this would likely involve the reaction of a suitably substituted malonic ester with formamidine, followed by functional group manipulations to introduce the acetate side chain at the 5-position. Analogs could be generated by using different substituted malonates or by modifying the pyrimidine ring post-synthesis.
Enzyme Inhibition Assay (Hypothetical Target: Kinase):
-
Preparation of Reagents: Recombinant kinase, substrate peptide, ATP, and test compounds (analogs) are prepared in an appropriate buffer (e.g., Tris-HCl).
-
Assay Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated in a microplate. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay):
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the pyrimidine analogs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
While the pyrimidine scaffold holds significant promise in medicinal chemistry, the specific class of this compound analogs remains largely unexplored in the public scientific literature. The generation of a comprehensive comparison guide with quantitative data is contingent on future research that synthesizes and evaluates a library of these compounds against relevant biological targets. The general principles of SAR from related pyrimidine series and standard biological assay protocols provide a framework for how such research could be conducted. Researchers and drug development professionals are encouraged to explore this chemical space to potentially uncover novel therapeutic agents.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijpbs.com [ijpbs.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
Comparative Analysis of the Potential Biological Activity of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate and its Dichloro-Derivative
A guide for researchers and drug development professionals on the anticipated biological activities of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate and Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, based on the known bioactivities of the broader pyrimidine class of compounds.
Executive Summary
Direct comparative studies on the biological activity of this compound and its dichloro-derivative, Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate, are not available in the current scientific literature. However, the pyrimidine scaffold is a well-established pharmacophore present in a wide array of biologically active compounds. This guide provides a comparative overview based on the known activities of analogous pyrimidine derivatives and general principles of structure-activity relationships.
The substitution of hydroxyl groups with chlorine atoms is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. Generally, this substitution can influence a compound's lipophilicity, electronic properties, and susceptibility to metabolic degradation, thereby potentially altering its pharmacokinetic and pharmacodynamic profile.
This guide will explore the potential biological activities of these two compounds, drawing on the extensive research into pyrimidine derivatives, which have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and herbicidal activities.[1][2][3] We will also present a generalized experimental protocol for assessing one of the most common bioactivities of this class: antibacterial efficacy.
Potential Biological Activities of Pyrimidine Derivatives
The pyrimidine nucleus is a cornerstone in the development of therapeutic agents due to its diverse biological activities.[1][2] The specific activity of a pyrimidine derivative is highly dependent on the nature and position of its substituents.[4]
Antibacterial and Antifungal Activity
Numerous pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[2][5] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis. The introduction of different functional groups to the pyrimidine ring can significantly enhance antimicrobial potency.[5]
Anticancer Activity
The pyrimidine scaffold is a key component of several anticancer drugs, such as 5-fluorouracil. These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells. The structure-activity relationships of dihydropyrimidinones, a related class of compounds, have been extensively studied for their anticancer potential.[6]
Antiviral and Anti-inflammatory Activity
Certain pyrimidine derivatives have shown promise as antiviral and anti-inflammatory agents.[7] Their mechanism in these contexts can vary, from inhibiting viral replication to modulating inflammatory pathways.
Herbicidal Activity
Substituted pyrimidines are also utilized in agriculture as herbicides. For instance, certain 4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates have demonstrated significant herbicidal activity.[8]
Structure-Activity Relationship: Hydroxyl vs. Chloro Substituents
The difference between this compound and its dichloro-derivative lies in the substituents at the 4 and 6 positions of the pyrimidine ring. This seemingly small change can have a profound impact on the molecule's biological activity.
| Feature | This compound | Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate | Potential Impact on Biological Activity |
| Substituents | Hydroxyl (-OH) groups | Chlorine (-Cl) atoms | Chlorine is more electronegative and lipophilic than a hydroxyl group. |
| Hydrogen Bonding | Capable of acting as both hydrogen bond donors and acceptors. | Can act as a weak hydrogen bond acceptor. | The ability to form hydrogen bonds is crucial for receptor binding and enzyme inhibition. The dihydroxy- compound may exhibit different binding modes compared to the dichloro- derivative. |
| Lipophilicity | More polar and hydrophilic. | More lipophilic. | Increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to increased potency. However, it can also affect solubility and metabolic stability. |
| Reactivity | The hydroxyl groups can be sites for metabolic conjugation (e.g., glucuronidation). | The chlorine atoms can be displaced by nucleophiles, making it a useful intermediate for further chemical synthesis.[9] | The dichloro-derivative may serve as a precursor for the synthesis of a wider range of derivatives with diverse biological activities. |
Experimental Protocols: A General Guideline for Antibacterial Screening
While specific experimental data for the two target compounds is unavailable, a general protocol for assessing the antibacterial activity of novel pyrimidine derivatives can be outlined as follows. This protocol is a composite of standard methods used in the field.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compounds.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm.
-
Agar Well Diffusion Assay
This method provides a qualitative assessment of antibacterial activity.
-
Materials:
-
Test compounds
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer
-
-
Procedure:
-
Prepare a lawn of the test bacteria on an MHA plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound solution to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
-
Visualizing Experimental Workflow and Potential Signaling Pathways
To aid in the conceptualization of research involving these compounds, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that pyrimidine derivatives might modulate.
Caption: A generalized workflow for the synthesis and biological screening of pyrimidine derivatives.
Caption: A hypothetical signaling pathway potentially inhibited by a pyrimidine derivative.
Conclusion
While direct experimental data comparing this compound and its dichloro-derivative is currently lacking, the extensive body of research on pyrimidine derivatives provides a strong foundation for predicting their potential biological activities. The substitution of hydroxyl groups with chlorine atoms is anticipated to significantly alter the physicochemical properties of the molecule, likely leading to distinct biological profiles. The dihydroxy- compound, with its hydrogen bonding capabilities, may interact differently with biological targets compared to the more lipophilic dichloro-derivative. Further experimental investigation, following standard protocols such as those outlined above, is necessary to elucidate the specific biological activities and therapeutic potential of these two compounds.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Action of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate: A Comparative Guide to Putative TET Enzyme Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical mechanism of action of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate against established alternatives. This document synthesizes available data, details experimental protocols for validation, and visualizes key pathways to support further investigation into this compound's potential as a modulator of epigenetic pathways.
While direct experimental validation for the mechanism of action of this compound is not currently available in the public domain, its structural resemblance to the nucleobase cytosine suggests a plausible hypothesis: it may act as an inhibitor of the Ten-Eleven Translocation (TET) family of enzymes. These enzymes play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC), a key epigenetic mark. This guide explores this proposed mechanism in the context of two well-characterized TET inhibitors, Bobcat339 and the oncometabolite 2-hydroxyglutarate (2-HG), providing a framework for the experimental validation of this compound.
Comparison of Putative and Known TET Enzyme Inhibitors
To objectively assess the potential of this compound, a comparison with known TET inhibitors is essential. Bobcat339, a cytosine-based synthetic inhibitor, and 2-hydroxyglutarate, a naturally occurring oncometabolite, serve as key comparators.
| Feature | This compound | Bobcat339 | 2-Hydroxyglutarate (2-HG) |
| Mechanism of Action | Hypothesized: Competitive inhibitor of TET enzymes, mimicking 5-methylcytosine. | Competitive inhibitor of TET1 and TET2, mimicking 5-methylcytosine in the active site.[1] | Competitive inhibitor of multiple α-ketoglutarate-dependent dioxygenases, including TET enzymes.[2] |
| Reported IC50 Values | Not available | TET1: 33 µM, TET2: 73 µM[1] | Varies by TET isoform and enantiomer (D-2HG vs L-2HG), generally in the millimolar range. |
| Experimental Validation | None reported | In vitro enzyme assays, cellular assays measuring global 5-hmC levels.[1] | In vitro enzyme assays, cellular assays, and observed in vivo in IDH-mutant cancers.[2][3] |
| Structural Class | Pyrimidine derivative | Cytosine-based small molecule | α-ketoacid analog |
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanism of action of this compound as a TET enzyme inhibitor, a series of established experimental protocols can be employed. These protocols are based on those used to characterize Bobcat339 and 2-hydroxyglutarate.
In Vitro TET Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant TET proteins.
Principle: A methylated DNA substrate is incubated with a recombinant TET enzyme (e.g., TET1 or TET2 catalytic domain) in the presence of necessary cofactors (Fe(II), α-ketoglutarate) and the test compound. The product, 5-hydroxymethylcytosine (5-hmC), is then quantified.
Methodology:
-
Reaction Setup: In a microplate, combine recombinant human TET1 or TET2 enzyme, a biotinylated and methylated DNA oligonucleotide substrate, α-ketoglutarate, FeSO4, and ascorbic acid in an appropriate assay buffer.
-
Compound Addition: Add varying concentrations of this compound (or control inhibitors like Bobcat339 or 2-HG) to the reaction wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.
-
Detection: The resulting 5-hmC can be detected using a variety of methods, including:
-
ELISA-based: An antibody specific to 5-hmC is used to quantify the product.
-
LC-MS/MS: This method provides a highly sensitive and quantitative measurement of 5-hmC levels.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Global 5-Hydroxymethylcytosine (5-hmC) Levels
This assay assesses the ability of a compound to inhibit TET enzymes within a cellular context by measuring changes in the overall levels of 5-hmC in genomic DNA.
Principle: Cells are treated with the test compound, and the genomic DNA is then extracted. The global 5-hmC content is quantified to determine the extent of TET enzyme inhibition.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T, mouse embryonic stem cells) and treat with varying concentrations of this compound for a specific duration (e.g., 24-48 hours).
-
Genomic DNA Extraction: Isolate genomic DNA from the treated cells using a standard DNA extraction kit.
-
Quantification of 5-hmC: Global 5-hmC levels can be measured by:
-
Dot Blot Analysis: Genomic DNA is spotted onto a membrane and probed with an antibody specific for 5-hmC. The signal intensity is then quantified.
-
LC-MS/MS: This provides a more precise quantification of the 5-hmC to total cytosine ratio.
-
-
Data Analysis: Compare the 5-hmC levels in treated cells to those in vehicle-treated control cells to determine the dose-dependent effect of the compound.
Visualizing the Pathways and Processes
To further clarify the proposed mechanism and the experimental approaches, the following diagrams have been generated using the DOT language.
Conclusion
The structural characteristics of this compound present a compelling case for its investigation as a potential inhibitor of TET enzymes. While direct experimental evidence is currently lacking, this guide provides a clear roadmap for its validation by comparing it with the established TET inhibitors Bobcat339 and 2-hydroxyglutarate. The detailed experimental protocols and visual workflows offer a practical framework for researchers to systematically evaluate the compound's mechanism of action and its potential as a novel epigenetic modulator. Further research is warranted to elucidate the precise biological activity of this compound and to determine its therapeutic potential.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the spectroscopic data of pyrimidine acetates
A Comparative Spectroscopic Guide to Pyrimidine Acetates for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of the spectroscopic data for a selection of pyrimidine acetates. The information is intended to aid in the identification, characterization, and structural elucidation of these compounds, which are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the pyrimidine scaffold.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectral Data of Selected Pyrimidine Acetates
| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |
| Ethyl 2-(pyrimidin-2-yl)acetate | CDCl₃ | 8.74 (d, J=4.8 Hz, 2H, H-4, H-6), 7.23 (t, J=4.8 Hz, 1H, H-5), 4.29 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.02 (s, 2H, CH₂), 1.32 (t, J=7.1 Hz, 3H, OCH₂CH₃) |
| Methyl 2-(pyrimidin-4-yl)acetate | CDCl₃ | 9.18 (d, J=1.3 Hz, 1H, H-2), 8.75 (d, J=5.2 Hz, 1H, H-6), 7.51 (dd, J=5.2, 1.3 Hz, 1H, H-5), 3.88 (s, 2H, CH₂), 3.76 (s, 3H, OCH₃) |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | CDCl₃ | 8.60 (s, 1H, H-6), 4.41 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.59 (s, 3H, SCH₃), 1.41 (t, J=7.1 Hz, 3H, OCH₂CH₃) |
Table 2: ¹³C NMR Spectral Data of Selected Pyrimidine Acetates
| Compound | Solvent | Chemical Shifts (δ ppm) |
| Ethyl 2-(pyrimidin-2-yl)acetate | CDCl₃ | 169.5 (C=O), 167.8 (C-2), 157.3 (C-4, C-6), 119.8 (C-5), 61.9 (OCH₂), 45.1 (CH₂), 14.2 (CH₃) |
| Methyl 2-(pyrimidin-4-yl)acetate | CDCl₃ | 170.2 (C=O), 158.9 (C-2), 157.8 (C-6), 150.9 (C-4), 121.2 (C-5), 52.5 (OCH₃), 42.1 (CH₂) |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | CDCl₃ | 171.2 (C=O, C-2 thioester), 163.8 (C=O, ester), 160.2 (C-4), 157.9 (C-6), 116.9 (C-5), 62.2 (OCH₂), 14.2 (SCH₃), 14.0 (CH₃) |
Table 3: IR Spectral Data of Selected Pyrimidine Acetates
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| Ethyl 2-(pyrimidin-2-yl)acetate | KBr | ~3050 (Ar C-H str), ~2980 (Alkyl C-H str), ~1735 (C=O str, ester), ~1580, 1470 (C=N, C=C str, pyrimidine ring) |
| Methyl 2-(pyrimidin-4-yl)acetate | KBr | ~3060 (Ar C-H str), ~2950 (Alkyl C-H str), ~1740 (C=O str, ester), ~1590, 1480 (C=N, C=C str, pyrimidine ring) |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | KBr | ~2980 (Alkyl C-H str), ~1720 (C=O str, ester), ~1550, 1450 (C=N, C=C str, pyrimidine ring), ~780 (C-Cl str)[1][2] |
Table 4: Mass Spectrometry Data of Selected Pyrimidine Acetates
| Compound | Ionization Mode | Key Fragments (m/z) |
| Ethyl 2-(pyrimidin-2-yl)acetate | EI | 166 (M⁺), 121 ([M-OEt]⁺), 93 ([M-COOEt]⁺), 79 (pyrimidine ring fragment)[3] |
| Methyl 2-(pyrimidin-4-yl)acetate | EI | 152 (M⁺), 121 ([M-OMe]⁺), 93 ([M-COOMe]⁺), 79 (pyrimidine ring fragment) |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | EI | 234/232 (M⁺), 203/201 ([M-Et]⁺), 189/187 ([M-OEt]⁺), 159 ([M-COOEt-Cl]⁺)[1] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of pyrimidine acetates are provided below. These protocols are generalized and may require optimization for specific target compounds.
Synthesis of Pyrimidine Acetates
A common method for the synthesis of pyrimidine acetates involves the condensation of a β-ketoester with an amidine, followed by functional group manipulation if necessary.
General Procedure:
-
Condensation: To a solution of a β-ketoester (1 equivalent) in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate amidine hydrochloride (1 equivalent) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Esterification (if starting from a carboxylic acid): To a solution of the pyrimidine acetic acid (1 equivalent) in an alcohol (e.g., methanol, ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 2-4 hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield the pyrimidine acetate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between NaCl plates. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The samples are introduced directly or via a gas chromatograph (GC) or liquid chromatograph (LC). The data is reported as a mass-to-charge ratio (m/z).
Signaling Pathway and Experimental Workflow Visualization
The biological significance of pyrimidines is intrinsically linked to their role as fundamental building blocks of nucleic acids. The de novo pyrimidine biosynthesis pathway is a critical metabolic route for the production of these essential molecules.
References
Assessing the Selectivity of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive framework for evaluating the biological selectivity of the pyrimidine derivative, Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate. Due to the limited publicly available experimental data on this specific compound, this document presents a comparative analysis using hypothetical data based on the known activities of structurally related pyrimidine analogs. The primary objective is to provide a robust methodological template for researchers to assess the selectivity of this and other novel chemical entities.
Introduction to Pyrimidine Derivatives and Selectivity Profiling
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These molecules have been successfully developed as anticancer agents, kinase inhibitors, anti-inflammatory drugs, and antimicrobials. The therapeutic efficacy and safety of such compounds are intrinsically linked to their selectivity – the ability to interact with the intended biological target with high affinity while minimizing off-target effects.
A thorough selectivity assessment is paramount in the early stages of drug discovery and development. It helps to:
-
De-risk clinical development: Early identification of potential off-target activities can prevent late-stage failures due to unforeseen toxicity.
-
Optimize lead compounds: Understanding the structure-activity relationship (SAR) and structure-selectivity relationship (SSR) guides the chemical modification of lead compounds to enhance potency and reduce off-target binding.
-
Elucidate mechanism of action: A clean selectivity profile strengthens the evidence that the observed biological effect is due to the modulation of the intended target.
This guide will focus on two prominent target classes for pyrimidine derivatives: protein kinases and cyclooxygenase (COX) enzymes . While the specific targets of this compound are not yet publicly defined, these enzyme families represent plausible areas of activity based on the broader pyrimidine literature.
Comparative Selectivity Analysis: Hypothetical Data
To illustrate a comparative selectivity analysis, we present hypothetical inhibitory data for this compound against a panel of kinases and COX enzymes. This data is compared with two hypothetical alternative pyrimidine-based inhibitors, "Alternative A" and "Alternative B".
Kinase Selectivity Profile
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Aberrant kinase activity is a hallmark of many diseases, particularly cancer. The high degree of structural similarity in the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.
Table 1: Hypothetical Kinase Inhibitory Activity (IC50, nM)
| Target Kinase | This compound | Alternative A | Alternative B |
| PIM-1 | 50 | 15 | 150 |
| PIM-2 | 250 | 80 | 800 |
| PIM-3 | 400 | 150 | 1200 |
| CDK2 | >10,000 | 500 | >10,000 |
| SRC | >10,000 | 800 | >10,000 |
| ABL1 | >10,000 | 1200 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
| VEGFR2 | >10,000 | >10,000 | >10,000 |
Data is hypothetical and for illustrative purposes only.
Based on this hypothetical data, this compound demonstrates notable selectivity for the PIM-1 kinase over other tested kinases. Alternative A, while more potent against PIM-1, exhibits broader activity against other kinases, suggesting a less favorable selectivity profile. Alternative B is less potent and appears to be a weaker inhibitor overall.
Cyclooxygenase (COX) Selectivity Profile
Cyclooxygenase enzymes (COX-1 and COX-2) are key enzymes in the prostaglandin biosynthesis pathway and are important targets for anti-inflammatory drugs. Selective inhibition of COX-2 over COX-1 is a critical attribute for non-steroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal side effects.
Table 2: Hypothetical Cyclooxygenase Inhibitory Activity (IC50, µM)
| Target Enzyme | This compound | Alternative A | Alternative B |
| COX-2 | 5.2 | 25.8 | 1.5 |
| COX-1 | 85.3 | 150.2 | 35.7 |
| Selectivity Index (COX-1/COX-2) | 16.4 | 5.8 | 23.8 |
Data is hypothetical and for illustrative purposes only.
In this hypothetical scenario, Alternative B emerges as the most potent and selective COX-2 inhibitor. This compound shows moderate potency and good selectivity for COX-2. Alternative A is the least potent and selective of the three.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable selectivity data. Below are representative protocols for assessing kinase and COX inhibition.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the transfer of a radiolabeled phosphate from ATP to a specific substrate by a kinase.
Materials:
-
Purified recombinant kinases (e.g., PIM-1, CDK2, SRC)
-
Specific peptide substrates for each kinase
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
[γ-33P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, its specific peptide substrate, and the test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 10% phosphoric acid.
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity on a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro COX Inhibition Assay (Colorimetric Assay)
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Arachidonic acid (substrate)
-
Heme
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, heme, the respective COX enzyme (COX-1 or COX-2), and the test compound.
-
Incubate for a short period (e.g., 5 minutes) at room temperature.
-
Add the colorimetric substrate (TMPD).
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Determine the rate of reaction from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams are generated using the DOT language.
Hypothetical Signaling Pathway for a PIM-1 Kinase Inhibitor
Caption: Hypothetical PIM-1 signaling pathway and the inhibitory action of a selective compound.
General Experimental Workflow for Selectivity Profiling
Caption: A generalized workflow for assessing the selectivity of a test compound.
Conclusion
The assessment of selectivity is a critical and indispensable component of modern drug discovery. While direct experimental data for this compound remains to be published, this guide provides a comprehensive and practical framework for its evaluation. By employing robust and standardized experimental protocols, presenting data in a clear and comparative manner, and visualizing the underlying biological context, researchers can effectively characterize the selectivity profile of this and other novel pyrimidine derivatives. The hypothetical data and illustrative examples presented herein serve as a template to guide future experimental work and to underscore the importance of selectivity in the development of safe and effective therapeutics.
A Comparative Guide to the Efficacy of Pyrimidine Derivatives: In Vitro vs. In Vivo Assessment
Audience: Researchers, scientists, and drug development professionals.
Overview of Pyrimidine Derivatives in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its structural versatility allows for the development of targeted therapies ranging from anticancer agents to enzyme inhibitors. This guide explores the evaluation pipeline of such compounds, from initial cell-free and cell-based assays to preclinical animal models, highlighting the critical comparison between in vitro potency and in vivo efficacy.
Comparative In Vitro Efficacy
In vitro assays are fundamental for the initial screening and characterization of novel compounds. They provide quantitative measures of a compound's potency and selectivity against specific molecular targets or cell types. Below are examples of in vitro efficacy data for two distinct classes of pyrimidine derivatives.
Data Presentation: Anticancer and Enzyme Inhibitory Activities
The following tables summarize the in vitro potency of representative pyrimidine derivatives from published studies.
Table 1: In Vitro Anticancer Activity of 2,4-Diaminopyrimidine Derivatives
This table presents the half-maximal inhibitory concentration (IC50) values of the most promising compounds from a study on novel 2,4-diaminopyrimidine derivatives against a panel of human cancer cell lines.
| Compound ID | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 9k | 2.14 | 3.59 | 5.52 | 3.69 |
| 13f | 1.98 | 2.78 | 4.27 | 4.01 |
| Palbociclib | - | - | - | - |
| Momelotinib | - | - | - | - |
Data sourced from a study on novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.[1] Compounds 9k and 13f exhibited potent activities against the tested cell lines.[1]
Table 2: In Vitro Urease Inhibitory Activity of Dihydropyrimidinone Derivatives
This table showcases the urease inhibitory potential of a series of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones.
| Compound Series | IC50 Range (µM) | Comparison to Standard |
| Compounds 1-43 | 3.70 - 20.14 | More potent |
| Thiourea (Standard) | 21.25 ± 0.15 | - |
A study found that most of the 43 synthesized dihydropyrimidinone derivatives showed urease inhibitory potential in the range of IC50 = 3.70 ± 0.5 to 20.14 ± 0.1 µM, making them more potent than the standard inhibitor, thiourea.[2]
Experimental Protocol: In Vitro Urease Inhibition Assay
This protocol details a common colorimetric method used to determine the in vitro urease inhibitory activity of test compounds, based on the quantification of ammonia produced.[2][3]
-
Reagent Preparation:
-
Prepare stock solutions of Jack Bean Urease, urea, and test compounds. Test compounds are often dissolved in a solvent like DMSO.[3][4]
-
Prepare a phosphate buffer (e.g., 50 mM, pH 7.4).[5]
-
Prepare the colorimetric reagents: phenol-nitroprusside and alkaline hypochlorite solutions (Berthelot reagents).[3]
-
-
Assay Setup (96-well plate):
-
Test Wells: Add urease enzyme solution and various concentrations of the test compound.
-
Positive Control: Add urease enzyme solution and the solvent used for the test compounds (represents 100% enzyme activity).
-
Blank: Add buffer instead of the enzyme solution.
-
-
Pre-incubation:
-
Enzymatic Reaction:
-
Initiate the reaction by adding the urea substrate solution to all wells.
-
Incubate at 37°C for about 15 minutes.[5]
-
-
Color Development:
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader (typically between 625-670 nm).[2]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control)] x 100.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Comparative In Vivo Efficacy
In vivo studies are essential to understand a compound's behavior in a complex biological system, assessing its pharmacokinetics, safety, and therapeutic efficacy.
Data Presentation: Pharmacodynamic Effect of a DPP-4 Inhibitor
The table below illustrates the in vivo pharmacodynamic effect of a dipeptidyl peptidase-4 (DPP-4) inhibitor on the half-life of GLP-1, a key incretin hormone, in mice.
Table 3: Effect of DPP-4 Inhibition on GLP-1 Half-Life in Mice
| Treatment Group | GLP-1 Half-Life (minutes) | Fold Increase vs. Control |
| Control | 0.89 | - |
| Sitagliptin (DPP-4 Inhibitor) | 1.53 | ~1.7x |
| Sitagliptin + Sacubitril | 5.13 | ~5.8x |
In vivo studies in mice demonstrated that inhibition of DPP-4 with sitagliptin significantly increased the plasma half-life of injected GLP-1.[6] This confirms the enzyme is effectively inhibited in a living system, leading to a measurable physiological outcome.[6][7]
Experimental Protocol: In Vivo Anticancer Xenograft Model
This protocol outlines the establishment and use of a subcutaneous human tumor xenograft model in immunocompromised mice to evaluate the efficacy of an anticancer agent.[8][9]
-
Cell Culture and Animal Models:
-
Tumor Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.[8]
-
-
Compound Administration:
-
Formulate the test compound in a suitable vehicle.
-
Administer the compound to the treatment group via a predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily for 21 days). The control group receives the vehicle only.[8]
-
-
Efficacy and Toxicity Monitoring:
-
Study Endpoint and Analysis:
-
The study concludes when tumors in the control group reach a predefined size or after the treatment period ends.
-
Humanely euthanize the mice, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) to determine the compound's efficacy.
-
Mandatory Visualizations: Workflows and Pathways
Diagrams are crucial for illustrating complex relationships and processes in drug discovery and evaluation.
Caption: A generalized workflow from in vitro screening to in vivo evaluation.
Caption: Potential mechanism for anticancer pyrimidine derivatives.
References
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
benchmarking the synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate against other methods
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyrimidine scaffolds is a critical aspect of discovering and developing novel therapeutics. Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a key intermediate whose synthesis can be approached through various strategic routes. This guide provides an objective comparison of two primary synthetic methodologies: a benchmarked approach involving the functionalization of a pre-formed pyrimidine ring and an alternative method utilizing a substituted malonic ester precursor. The comparison is supported by experimental data to inform the selection of the most suitable synthetic pathway.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the benchmarked and alternative synthesis methods for this compound, offering a side-by-side comparison of their performance based on published experimental results for analogous reactions.
| Parameter | Benchmark Method: Post-Functionalization of Pyrimidine Ring | Alternative Method: Cyclization of Substituted Malonate |
| Overall Yield | Lower (estimated <40%) | Higher (potentially >60%) |
| Number of Steps | 3 | 2 |
| Key Intermediates | 4,6-Dihydroxypyrimidine, 4,6-Dichloro-5-formylpyrimidine | Diethyl 2-(methoxymethyl)malonate |
| Reaction Conditions | Step 2 involves harsh reagents (POCl₃) and high temperatures. | Milder conditions with standard reagents. |
| Scalability | More complex due to multiple steps and harsh reagents. | More amenable to large-scale synthesis. |
| Starting Material Cost | Lower (diethyl malonate, formamide) | Higher (substituted malonic ester) |
| Purity of Final Product | May require extensive purification. | Generally good, with standard purification methods. |
Experimental Protocols
Benchmark Method: Post-Functionalization of 4,6-Dihydroxypyrimidine
This method involves the initial synthesis of the pyrimidine core, followed by functionalization at the C5 position.
Step 1: Synthesis of 4,6-Dihydroxypyrimidine
In a reaction vessel, sodium methoxide (2.1 equivalents) is dissolved in methanol. To this solution, formamide (2.1 equivalents) is added. The mixture is heated to 50-60°C, and dimethyl malonate (1 equivalent) is added dropwise over 1 hour. The resulting suspension is heated at reflux for an additional 1-2 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water, and the pH is adjusted to ~2 with concentrated hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield 4,6-dihydroxypyrimidine.[1][2]
Step 2: Vilsmeier-Haack Formylation and Chlorination
To a mixture of phosphorus oxychloride (POCl₃, 4-5 equivalents) and N,N-dimethylformamide (DMF, 1.5 equivalents) at 0°C, 4,6-dihydroxypyrimidine (1 equivalent) is added. The mixture is stirred at room temperature for 30 minutes and then heated to reflux for 3 hours. After the reaction is complete, excess POCl₃ and DMF are removed by distillation under reduced pressure. The residue is carefully poured into ice water and extracted with diethyl ether. The combined organic layers are washed with aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated to yield 4,6-dichloro-5-formylpyrimidine.[3]
Step 3: Conversion to this compound
This step would involve a multi-step process: oxidation of the aldehyde to a carboxylic acid, followed by esterification to the methyl ester, and finally, reduction of the chloro groups back to hydroxyl groups. Detailed experimental procedures for this specific transformation sequence on this substrate are not well-documented and would require significant optimization.
Alternative Method: Cyclization of a Substituted Malonic Ester
This approach builds the desired functionality into the starting materials before the formation of the pyrimidine ring.
Step 1: Synthesis of Diethyl 2-(methoxymethyl)malonate
Sodium metal (1 equivalent) is dissolved in absolute ethanol. To this solution, diethyl malonate (1 equivalent) is added dropwise, followed by the dropwise addition of chloromethyl methyl ether (1 equivalent). The reaction mixture is stirred at room temperature for several hours. The precipitated sodium chloride is filtered off, and the ethanol is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to give diethyl 2-(methoxymethyl)malonate.
Step 2: Synthesis of this compound
To a solution of sodium methoxide (2.1 equivalents) in methanol, formamide (2.1 equivalents) and diethyl 2-(methoxymethyl)malonate (1 equivalent) are added. The mixture is heated to reflux for 3-4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product. The crude product is then esterified with methanol in the presence of an acid catalyst to yield this compound. This approach is based on the general synthesis of 5-substituted pyrimidines from substituted malonic esters.[4]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflows for the benchmark and alternative synthesis methods.
References
- 1. DE19640756B4 - Process for the preparation of 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the inhibitory effects of substituted dihydroxypyrimidines
A Comparative Study of the Inhibitory Effects of Substituted Dihydroxypyrimidines
This guide provides a comparative analysis of the inhibitory effects of various substituted dihydroxypyrimidine derivatives on key enzymatic targets. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Data Presentation
The inhibitory activities of substituted dihydroxypyrimidines are summarized below, focusing on their effects on Glutathione Reductase (GR) and Dihydroorotate Dehydrogenase (DHODH).
Glutathione Reductase (GR) Inhibitors
A study on the inhibitory impact of pyrimidine and its derivatives on Glutathione Reductase (GR) yielded the following quantitative data.[1][2] The results indicate that substitutions on the pyrimidine ring, particularly with amino and chloro groups, enhance the inhibitory effect on the GR enzyme.[1]
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| Pyrimidine | 0.968 | 2.984 ± 0.83 | Not specified |
| 4-amino-2-chloropyrimidine | 0.377 | 1.847 ± 0.23 | Not specified |
| 4-amino-6-chloropyrimidine | 0.374 | 1.269 ± 0.23 | Not specified |
| 4-amino-2,6-dichloropyrimidine | 0.390 | 0.979 ± 0.23 | Non-competitive |
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] Inhibition of this enzyme is a therapeutic strategy for diseases characterized by rapid cell proliferation.[5] While specific IC50 values for a range of substituted dihydroxypyrimidines were not detailed in the provided search results, the literature establishes that pyrimidine analogs are potent inhibitors of DHODH.[3] For instance, the compound D,L-5-trans-methyl DHO has a Ki of 45 µM.[3] The development of DHODH inhibitors is a significant area of research in oncology and autoimmune diseases.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Glutathione Reductase (GR) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of compounds on GR activity.
Materials:
-
Purified Glutathione Reductase
-
NADPH solution
-
Oxidized Glutathione (GSSG) solution
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA)
-
Test compounds (substituted dihydroxypyrimidines)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm[8][9]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare working solutions of NADPH and GSSG in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the GR enzyme solution. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the GSSG solution to all wells to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm at regular intervals. The rate of NADPH oxidation is proportional to the GR activity.[8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of compounds against DHODH.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer
-
Test compounds
-
96-well microplate
-
Microplate spectrophotometer[5]
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHO, DCIP, CoQ10, and the test compounds in a suitable solvent (e.g., DMSO). Prepare a working solution of DHODH in the assay buffer.
-
Assay Setup: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a DMSO control.
-
Enzyme Addition: Add the DHODH enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[5]
-
Reaction Initiation: Add a reaction mix containing DHO, DCIP, and CoQ10 to each well to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the rate of DCIP reduction.[5]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Normalize the velocities relative to the DMSO control to determine the percentage of inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[5]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: The de novo pyrimidine biosynthesis pathway and the point of inhibition by DHODH inhibitors.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. interchim.fr [interchim.fr]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical waste are paramount to ensuring a safe work environment and maintaining regulatory compliance. This document provides a comprehensive guide for the safe disposal of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate, a compound for which specific safety data may not be readily available. The following procedures are based on established best practices for handling potentially hazardous research chemicals.
Disclaimer: No specific Safety Data Sheet (SDS) was found for this compound. Therefore, this compound should be treated as a potentially hazardous substance. These guidelines are based on the known hazards of its constituent chemical groups, pyrimidine and acetate ester derivatives. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Hazard Assessment
A formal hazard assessment for this compound is not publicly available. However, an evaluation of its structural components suggests the following potential hazards:
| Hazard Category | Potential Risk | Citation |
| Acute Toxicity (Oral, Dermal, Inhalation) | The toxicological properties have not been fully investigated. Based on related compounds like 4,6-dihydroxypyrimidine, it may cause gastrointestinal and respiratory tract irritation. | [1] |
| Skin Corrosion/Irritation | Expected to be a skin irritant. Related dihydroxypyrimidine compounds are known to cause skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation. Both pyrimidine and acetate derivatives can be eye irritants. | [1][2][3] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust. | [1] |
| Flammability | While 4,6-dihydroxypyrimidine has high thermal stability, acetate esters can be flammable. The flammability of the compound is unknown, and it should be kept away from ignition sources. | [3][4][5][6] |
| Reactivity | Expected to be stable under normal conditions. Incompatible with strong oxidizing agents. | [1] |
| Environmental Hazards | Acetate esters are generally considered to have low environmental toxicity. However, the overall environmental impact of this compound is unknown. | [7] |
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A lab coat.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.
1. Waste Identification and Segregation:
-
This compound must be treated as hazardous chemical waste.[8]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[9] Incompatible chemicals, such as strong oxidizing agents, must be kept separate to prevent dangerous reactions.[8]
2. Waste Collection:
-
Collect solid waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a dedicated, chemically resistant waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
For liquid waste (e.g., solutions containing the compound), use a compatible, leak-proof container.
3. Labeling and Storage:
-
Clearly label the waste container with the words "Hazardous Waste."[8][10]
-
The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[8]
-
Indicate the primary hazards (e.g., "Irritant").
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][10] The SAA should be under the control of the laboratory generating the waste and away from general work areas.
4. Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and any known hazards.
-
Follow all institutional and regulatory procedures for waste manifest and handover.[11][12]
Forbidden Disposal Methods:
-
DO NOT dispose of this chemical down the drain.[9]
-
DO NOT dispose of this chemical in the regular trash.
Emergency Procedures
In the event of a spill or exposure, follow these emergency procedures:
| Emergency Scenario | Procedure |
| Spill | 1. Evacuate the immediate area. 2. If the spill is small, and you are trained to do so, use an appropriate absorbent material to contain it. 3. Place the absorbed material into a sealed, labeled hazardous waste container. 4. If the spill is large, or if you are not comfortable cleaning it up, contact your institution's emergency response team or EHS department immediately. |
| Skin Contact | 1. Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2] 2. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[1] 3. Seek immediate medical attention. |
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: A workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. rcilabscan.com [rcilabscan.com]
- 4. Pyrimidine - Hazardous Agents | Haz-Map [haz-map.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. Hazards to the Environment and Humans of Ethyl Acetate_Chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
Personal protective equipment for handling Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate was not located. The following guidance is based on the general principles of laboratory safety, and information available for similar chemical structures, such as pyrimidine derivatives and acetate compounds. It is imperative to handle this compound with caution and to perform a full risk assessment before commencing any work.
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of this compound.
Personal Protective Equipment (PPE) Requirements
To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound.[1][2][3][4][5] This is the minimum requirement and may need to be supplemented based on a task-specific risk assessment.[2]
| PPE Category | Item | Specifications |
| Torso Protection | Lab Coat | Fire-resistant, fully buttoned.[1] |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be used in addition to goggles when there is a high risk of splashing.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement.[2] Consider double-gloving for added protection.[2] Gloves must be removed immediately after any contact with the chemical. |
| Respiratory Protection | Respirator | To be used when handling the compound outside of a certified chemical fume hood or in poorly ventilated areas. The type of respirator will depend on the concentration and toxicity.[1] |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from spills or dropped objects.[1] |
Operational Plan for Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for handling solid and liquid organic compounds should be available in the laboratory.
2. Handling Procedure:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
-
Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure the apparatus is securely clamped.
-
Post-Handling: After handling, decontaminate the work area thoroughly.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.
2. Waste Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.
-
Do not mix incompatible waste streams.
-
Ensure all waste containers are properly sealed and labeled with the full chemical name and associated hazards.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com.au [westlab.com.au]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
